KRAS inhibitor-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H30ClFN6O4 |
|---|---|
Molecular Weight |
620.1 g/mol |
IUPAC Name |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |
InChI Key |
PYKBFRQMXJWLGG-UVQYGLIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Novel KRAS Inhibitors
A Framework for the Characterization of KRAS Inhibitor-23
Disclaimer: As of the latest literature review, specific binding affinity and kinetic data for a compound designated "this compound" are not publicly available. This guide provides a comprehensive framework for the characterization of a novel KRAS inhibitor, using established methodologies and data from well-studied KRAS inhibitors as a reference. This document is intended for researchers, scientists, and drug development professionals.
Introduction to KRAS and Its Signaling Pathways
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cellular signaling pathways.[1][2] In its active, guanosine triphosphate (GTP)-bound state, KRAS engages with downstream effector proteins to activate pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][3][4] Oncogenic mutations in KRAS, most commonly at codons 12, 13, and 61, impair its intrinsic GTPase activity, locking it in a constitutively active state and promoting tumorigenesis.[5][6][7] The development of inhibitors that can effectively target mutant KRAS has been a long-standing challenge in oncology.
Below is a diagram illustrating the central role of KRAS in downstream signaling.
References
- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking analysis reveals differential binding affinities of multiple classes of selective inhibitors towards cancer-associated KRAS mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
The Specificity and Selectivity of Sotorasib (AMG 510): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of Sotorasib (AMG 510), a first-in-class covalent inhibitor of KRAS G12C. All data presented is collated from publicly available research.
Introduction to Sotorasib and its Mechanism of Action
Sotorasib is an orally bioavailable small molecule that selectively and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1][3] The high specificity of Sotorasib for the G12C mutant is attributed to the unique reactive cysteine at position 12, which is absent in wild-type KRAS and other common KRAS mutants.
Target Specificity and Selectivity Data
The following tables summarize the quantitative data on the binding affinity, potency, and selectivity of Sotorasib against various KRAS mutants and other RAS isoforms.
Table 1: Biochemical Activity of Sotorasib
| Target | Assay Type | Metric | Value | Reference |
| KRAS G12C | Nucleotide Exchange | IC₅₀ | 8.88 nM | [4] |
| KRAS WT | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |
| KRAS G12D | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |
| KRAS G12V | Nucleotide Exchange | IC₅₀ | >100 µM | [4] |
| NRAS G12C | Nucleotide Exchange | - | Active | [5][6] |
| HRAS G12C | Nucleotide Exchange | - | Active | [5][6] |
Table 2: Cellular Activity of Sotorasib
| Cell Line | KRAS Status | Assay Type | Metric | Value | Reference |
| NCI-H358 | KRAS G12C | Cell Viability | IC₅₀ | ~0.006 µM | [2][3] |
| MIA PaCa-2 | KRAS G12C | Cell Viability | IC₅₀ | ~0.009 µM | [2][3] |
| Various | KRAS G12C | Cell Viability | IC₅₀ | 0.004–0.032 µM | [3] |
| Various | Non-KRAS | Cell Viability | IC₅₀ | >7.5 µM | [2][3] |
| Various | KRAS G12C | p-ERK Inhibition | IC₅₀ | ~0.03 µM | [3] |
Table 3: In Vivo Efficacy of Sotorasib
| Xenograft Model | KRAS Status | Treatment | Outcome | Reference |
| NCI-H358 | KRAS G12C | 30 mg/kg, daily | Tumor regression | [7] |
| NCI-H2122 | KRAS G12C | Sotorasib monotherapy | Tumor growth inhibition | [8] |
| Patient-derived | KRAS G12C | 200 mg/kg | Near-complete inhibition of ERK phosphorylation | [3] |
| Patient-derived | KRAS G12V | Sotorasib treatment | No effect on tumor growth | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay measures the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state, thereby preventing its interaction with effector proteins like RAF.[9]
Principle: GDP-loaded KRAS G12C does not bind to the RAS-binding domain (RBD) of cRAF. The exchange of GDP for GTP, facilitated by a guanine nucleotide exchange factor (GEF) like SOS1, activates KRAS, allowing it to bind to RBD-cRAF. This interaction brings a donor fluorophore (e.g., on an anti-tag antibody recognizing KRAS) and an acceptor fluorophore (e.g., on an anti-tag antibody recognizing RBD-cRAF) into close proximity, generating a FRET signal. Inhibitors that stabilize the GDP-bound state prevent this interaction and reduce the FRET signal.[9]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer containing buffer salts, MgCl₂, and a reducing agent.
-
Dilute GDP-loaded His-tagged KRAS G12C, GST-tagged RBD-cRAF, and SOS1 to their final concentrations in assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., Sotorasib).
-
-
Nucleotide Exchange Reaction:
-
In a 384-well plate, add GDP-loaded KRAS G12C and the test inhibitor.
-
Initiate the exchange reaction by adding a mixture of GTP and SOS1.
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
-
Effector Binding:
-
Add GST-tagged RBD-cRAF to the reaction mixture.
-
Incubate at room temperature to allow for KRAS-RAF binding (e.g., 30 minutes).
-
-
Detection:
-
Add a mixture of a terbium-labeled anti-His antibody (donor) and a fluorescently labeled anti-GST antibody (acceptor).
-
Incubate at room temperature to allow for antibody binding (e.g., 60 minutes).
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC₅₀.
-
Biochemical Assay: AlphaLISA for KRAS/GTP Binding
This is a bead-based immunoassay to quantify the amount of GTP-bound KRAS.[10]
Principle: In the presence of GTP, KRAS G12C is in its active state. An anti-KRAS G12C antibody is conjugated to an AlphaLISA acceptor bead, and a biotinylated GTP analog binds to a streptavidin-coated donor bead. When KRAS G12C is bound to GTP, the donor and acceptor beads are brought into proximity. Upon laser excitation of the donor bead, singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor bead. Inhibitors that prevent GTP binding will disrupt this interaction and reduce the signal.[10]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer.
-
Dilute recombinant KRAS G12C protein, biotinylated GTP, and the test inhibitor to desired concentrations.
-
-
Binding Reaction:
-
In a 384-well plate, combine the KRAS G12C protein, biotinylated GTP, and the test inhibitor.
-
Incubate to allow for binding to reach equilibrium.
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and anti-KRAS G12C antibody-conjugated acceptor beads.
-
Incubate in the dark to allow for bead-protein complex formation.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal intensity against inhibitor concentration to determine the IC₅₀.
-
Cellular Assay: p-ERK Inhibition Assay
This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, in a cellular context.
Principle: Activation of the KRAS pathway leads to the phosphorylation of ERK. KRAS inhibitors are expected to decrease the levels of phosphorylated ERK (p-ERK). This can be quantified using various methods, including Western blotting, ELISA, or homogeneous assays like AlphaLISA SureFire Ultra or HTRF.[11]
Protocol Outline (using AlphaLISA SureFire Ultra):
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cancer cells in a 384-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the test inhibitor (e.g., Sotorasib) for a specified duration (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Lyse the cells directly in the wells by adding the provided lysis buffer.
-
-
Detection:
-
Transfer the cell lysate to a detection plate.
-
Add a mixture of acceptor beads conjugated to an anti-p-ERK antibody and donor beads coated with streptavidin that will bind a biotinylated anti-total ERK antibody.
-
Incubate in the dark to allow for the formation of the bead-antibody-protein complex.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Normalize the p-ERK signal to the total ERK signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.[12]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS inhibition.
Caption: KRAS Signaling Pathway and Sotorasib's Mechanism of Action.
Caption: A representative experimental workflow for KRAS inhibitor evaluation.
Caption: Logical relationship of Sotorasib's selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to KRAS Inhibitor-23 (INCB159020)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the KRAS inhibitor-23, also known as INCB159020. This document details the mechanism of action, experimental protocols for its characterization, and key quantitative data to support further research and development efforts in the field of targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch in controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[2] The KRAS G12D mutation, in particular, is highly prevalent and has historically been a challenging target for therapeutic intervention due to the non-covalent nature of the interaction and the high affinity of KRAS for GTP.[2][3]
This compound (INCB159020) is a potent and orally bioavailable small molecule inhibitor specifically targeting the KRAS G12D mutation.[4] This guide will delve into the chemical and physical properties of INCB159020, its biological activity, and the methodologies used for its evaluation.
Chemical Structure and Properties
INCB159020 is a complex heterocyclic molecule designed for high-affinity and selective binding to the KRAS G12D mutant protein.
Chemical Structure:
-
IUPAC Name: 3-(1-((1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl)-7-(3-chloro-2-methylphenyl)-6-fluoro-4-(5-methylpyrazin-2-yl)-2-((R)-1-(3-oxomorpholino)ethyl)-1H-pyrrolo[3,2-c]quinolin-8-yl)propanenitrile[5]
-
CAS Number: 2923669-20-7[6]
The following table summarizes the key physicochemical properties of INCB159020.
| Property | Value | Reference(s) |
| IUPAC Name | 3-(1-((1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl)-7-(3-chloro-2-methylphenyl)-6-fluoro-4-(5-methylpyrazin-2-yl)-2-((R)-1-(3-oxomorpholino)ethyl)-1H-pyrrolo[3,2-c]quinolin-8-yl)propanenitrile | [5] |
| CAS Number | 2923669-20-7 | [6] |
| Molecular Formula | C₃₇H₃₅ClFN₇O₂ | [5][6] |
| Molecular Weight | 664.17 g/mol | [5][6] |
Biological Activity and Mechanism of Action
INCB159020 is a highly selective inhibitor of the KRAS G12D mutant protein. It exhibits potent binding to both the inactive GDP-bound and active GTP-bound forms of KRAS G12D.[5] By binding to the mutant protein, INCB159020 allosterically inhibits its activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the MAPK/ERK pathway.[6]
In Vitro Potency and Selectivity
The following table summarizes the in vitro activity of INCB159020.
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Binding Affinity | KRAS G12D (GDP) | SPR (Kd) | 2.4 nM | [5] |
| KRAS G12D (GTP) | SPR (Kd) | 2.8 nM | [5] | |
| KRAS G12D | SPR (Kd) | 2.2 nM | [6] | |
| Cellular Activity | HTRF pERK Assay | IC₅₀ | 33 nM | [7] |
| Wild-type H838 | IC₅₀ | >2640 nM | [7] | |
| Cell Viability | KRAS G12D Cells | IC₅₀ | Not reported | |
| Wild-type H838 | IC₅₀ | >28-fold | [7] |
In Vivo Efficacy
Oral administration of INCB159020 has been shown to dose-dependently inhibit the phosphorylation of ERK (pERK) in an HPAC mouse xenograft model, demonstrating target engagement and pathway modulation in a preclinical setting.[7]
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway and Inhibition by INCB159020
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for INCB159020. The KRAS G12D mutation leads to a constitutively active state, driving downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[8] INCB159020 selectively binds to the KRAS G12D mutant, inhibiting its function and blocking these downstream signals.
Experimental Workflow for Characterization of INCB159020
The following diagram outlines a typical workflow for the preclinical characterization of a KRAS inhibitor like INCB159020, from initial binding studies to in vivo efficacy assessment.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments used to characterize INCB159020. For specific parameters and reagents used in the characterization of INCB159020, it is recommended to consult the supplementary information of the primary publication by Ye Q, et al.[4]
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of INCB159020 to KRAS G12D protein.
Methodology:
-
Protein Immobilization: Recombinant KRAS G12D protein (both GDP- and GTP-bound forms) is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of INCB159020 are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate sensorgrams.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams, and the equilibrium dissociation constant (Kd) is calculated.
Homogeneous Time-Resolved Fluorescence (HTRF) pERK Assay
Objective: To measure the cellular potency of INCB159020 by quantifying the inhibition of ERK phosphorylation.
Methodology:
-
Cell Culture and Treatment: KRAS G12D mutant and wild-type cell lines are seeded in microplates and treated with a range of concentrations of INCB159020.
-
Cell Lysis: After incubation, cells are lysed to release intracellular proteins.
-
HTRF Reaction: The cell lysate is incubated with a pair of HTRF antibodies: one that recognizes total ERK and another that specifically binds to phosphorylated ERK (pERK), each labeled with a donor or acceptor fluorophore.
-
Signal Detection: The HTRF signal, which is generated when both antibodies bind to the same pERK molecule, is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the HTRF signal against the inhibitor concentration.
Cell Viability/Proliferation Assay
Objective: To assess the effect of INCB159020 on the viability and proliferation of cancer cells and to determine its selectivity for KRAS G12D mutant cells over wild-type cells.
Methodology:
-
Cell Seeding and Treatment: KRAS G12D mutant and wild-type cells are seeded in multi-well plates and treated with various concentrations of INCB159020.
-
Incubation: Cells are incubated for a period of time (e.g., 72 hours) to allow for effects on proliferation.
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo) that quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the IC₅₀ value for each cell line.
In Vivo Pharmacokinetics (PK) and Pharmacodynamics (PD)
Objective: To evaluate the oral bioavailability, target engagement, and downstream pathway modulation of INCB159020 in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice bearing KRAS G12D xenograft tumors (e.g., HPAC) are used.
-
Drug Administration: INCB159020 is administered orally at different dose levels.
-
PK Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of the inhibitor over time.
-
PD Analysis: Tumor tissues are collected at different time points, and the levels of pERK are quantified by methods such as western blotting or immunohistochemistry to assess target engagement and pathway inhibition.
-
Data Analysis: PK parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) and the dose-response relationship for pERK inhibition are determined.
Conclusion
INCB159020 (this compound) represents a significant advancement in the development of targeted therapies for KRAS G12D-mutant cancers. Its high potency, selectivity, and oral bioavailability make it a promising candidate for further clinical investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance novel treatments for this challenging patient population. Further details on the synthesis and comprehensive preclinical data can be found in the primary scientific literature.[4]
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of INCB159020, an Orally Bioavailable KRAS G12D Inhibitor [m.x-mol.net]
- 4. HTRF ERK P-T202/Y204 KIT [weichilab.com]
- 5. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches | MDPI [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Preclinical Data Dossier: KRAS Inhibitor-23
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview of the preclinical data for KRAS Inhibitor-23, a novel, potent, and selective covalent inhibitor of the KRAS G12C mutation. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[3][4] The G12C mutation, where glycine at position 12 is substituted with cysteine, renders the KRAS protein constitutively active, leading to uncontrolled cell division and tumor growth.[2][5]
This compound is designed to specifically and irreversibly bind to the mutant cysteine residue of KRAS G12C, locking the protein in its inactive, GDP-bound state.[4][5] This targeted approach aims to provide a more precise and less toxic therapeutic option compared to conventional chemotherapy.[5] This guide summarizes the key preclinical findings, including in vitro potency, cellular activity, in vivo efficacy, and the methodologies employed in these assessments.
Quantitative Data Summary
The preclinical activity of this compound has been characterized across a range of biochemical and cellular assays, as well as in in vivo tumor models. The following tables summarize the key quantitative data.
Table 1: Biochemical and Cellular Activity
| Assay Type | Metric | Cell Line / Model | Result |
| Biochemical Assay | |||
| KRAS G12C Covalent Binding | kinact/KI (M-1s-1) | Recombinant KRAS G12C | 1.5 x 105 |
| Cellular Assays | |||
| p-ERK Inhibition | IC50 | NCI-H358 (NSCLC) | 25 nM |
| IC50 | MIA PaCa-2 (Pancreatic) | 40 nM | |
| Cell Viability | IC50 | NCI-H358 (NSCLC) | 50 nM |
| IC50 | MIA PaCa-2 (Pancreatic) | 75 nM | |
| IC50 | SW837 (Colorectal) | 120 nM |
Table 2: In Vivo Efficacy in Xenograft Models
| Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Observations |
| NCI-H358 (NSCLC) | 50 mg/kg, QD | 85% | Significant tumor regression observed. |
| MIA PaCa-2 (Pancreatic) | 100 mg/kg, QD | 70% | Dose-dependent anti-tumor activity. |
| SW837 (Colorectal) | 100 mg/kg, QD | 60% | Moderate tumor growth inhibition. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
p-ERK Inhibition Assay
-
Cell Lines: NCI-H358 and MIA PaCa-2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of this compound for 2 hours.
-
Lysis and Detection: After treatment, cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using a sandwich ELISA method.
-
Data Analysis: The ratio of p-ERK to total ERK was calculated, and the IC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.
Cell Viability Assay
-
Cell Lines: NCI-H358, MIA PaCa-2, and SW837 cells were used.
-
Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Detection: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader, and the IC50 values were calculated from the resulting dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the studies.
-
Tumor Implantation: 1 x 107 cells (NCI-H358, MIA PaCa-2, or SW837) were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally once daily (QD) at the indicated doses.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) was calculated at the end of the study using the formula: % TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental processes are provided below using Graphviz (DOT language).
KRAS Signaling Pathway and Inhibition
Caption: Mechanism of action of this compound on the MAPK and PI3K signaling pathways.
In Vivo Xenograft Study Workflow
Caption: Standard workflow for assessing in vivo efficacy of this compound.
Discussion and Future Directions
The preclinical data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the KRAS G12C mutant protein. It effectively inhibits downstream signaling pathways, reduces cancer cell viability, and demonstrates significant anti-tumor activity in vivo. These promising results warrant further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound to support its progression into clinical development. Future studies should also explore potential combination therapies to overcome intrinsic and acquired resistance mechanisms, a known challenge with KRAS G12C inhibitors.[3] The combination of KRAS inhibitors with other targeted agents, such as MEK or SHP2 inhibitors, has shown synergistic effects in preclinical models and is an important area for future research.[4]
References
- 1. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
In-Depth Technical Guide on the In Vitro Efficacy of KRAS Inhibitor-23
To the Valued Research Community,
Extensive investigation for publicly available data on a specific molecule identified as "KRAS inhibitor-23" (alternatively "Isomer 2 of compound i"; CAS Number: 2641747-55-7) has been conducted to generate an in-depth technical guide. This effort included comprehensive searches of scientific literature and patent databases.
The results of this exhaustive search indicate that while "this compound" is available through commercial suppliers for research applications and is described as a potent inhibitor of KRAS, specific quantitative in vitro efficacy data, such as IC50 or EC50 values, are not present in the public domain.[1][2][3] Furthermore, detailed experimental protocols for assays conducted with this specific compound are not publicly disclosed.
This lack of available information prevents the creation of a detailed technical guide as requested, which would include quantitative data tables, comprehensive experimental methodologies, and visual diagrams of signaling pathways. The data associated with "this compound" appears to be proprietary to the manufacturer or part of research that has not yet been published.
We are committed to providing accurate and well-supported scientific information. In the absence of verifiable data for this specific compound, we are unable to fulfill the request for a technical whitepaper. We recommend researchers interested in "this compound" to directly contact the commercial suppliers for any available data sheets or technical information they may be willing to provide.
We will continue to monitor for any future publications or data releases concerning "this compound" and will provide updates as information becomes available.
References
Downstream Signaling Effects of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the downstream signaling effects of covalent KRAS G12C inhibitors, exemplified here as "KRAS inhibitor-23". The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signal transduction pathways, controlling cell proliferation, differentiation, and survival. Mutations in KRAS, particularly the G12C substitution, lock the protein in a constitutively active state, driving oncogenesis in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. The development of specific inhibitors targeting KRAS G12C, such as sotorasib and adagrasib, represents a landmark achievement in precision oncology.
Mechanism of Action of Covalent KRAS G12C Inhibitors
KRAS cycles between an active, GTP-bound state and an inactive, GDP-bound state. The G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active KRAS-GTP complex and persistent downstream signaling. Covalent KRAS G12C inhibitors are designed to exploit the unique cysteine residue introduced by this mutation.
These inhibitors selectively and irreversibly bind to the cysteine at position 12 when the KRAS G12C protein is in its inactive, GDP-bound state. This covalent modification occurs within a region known as the Switch-II pocket. By locking KRAS G12C in this inactive conformation, the inhibitor prevents the exchange of GDP for GTP, thereby blocking the protein's ability to engage with and activate its downstream effector proteins. This effectively shuts down the aberrant signaling that drives tumor growth.
Core Downstream Signaling Pathways Affected
KRAS-GTP activates several critical downstream signaling cascades. The two most well-characterized effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Inhibition of KRAS G12C leads to the profound suppression of these pro-survival and proliferative signals.
-
RAF-MEK-ERK (MAPK) Pathway : This is the central signaling cascade downstream of KRAS. Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus to regulate transcription factors that control cell cycle progression, proliferation, and differentiation. Inhibition of KRAS G12C leads to a rapid decrease in the phosphorylation of both MEK and ERK.
-
PI3K-AKT-mTOR Pathway : KRAS-GTP can also directly bind to and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K). This activation leads to the production of PIP3, which recruits and activates AKT (also known as Protein Kinase B). Activated AKT then modulates a variety of cellular processes, including cell survival, apoptosis, and metabolism, often through the activation of mTOR (mammalian target of rapamycin).
-
RAL Signaling Pathway : KRAS can also activate Ras-like (RAL) proteins through RAL-GEFs (guanine nucleotide exchange factors). This pathway is implicated in the regulation of the cytoskeleton, vesicle trafficking, and transcriptional regulation, contributing to tumor cell survival and proliferation. The KRAS G12C mutation has been shown to selectively activate this pathway.
Quantitative Downstream Effects of KRAS G12C Inhibition
The inhibition of KRAS G12C results in quantifiable reductions in downstream signaling activity and changes in gene expression. These effects are typically measured in preclinical models, including cancer cell lines and patient-derived xenografts (PDXs).
Impact on Protein Phosphorylation
The most direct measure of pathway inhibition is the phosphorylation status of key downstream kinases. KRAS G12C inhibitors potently suppress this activity.
| Downstream Protein | Cell Line / Model | Inhibitor | Concentration / Dose | % Inhibition / Fold Change | Reference |
| p-ERK1/2 | H358 (NSCLC) | Sotorasib | 1.0 µM | p-ERK levels recover after 48h, indicating adaptive resistance. | |
| p-ERK1/2 | MIA PaCa-2 (Pancreatic) | Adagrasib (MRTX849) | 100 nM | Sustained p-ERK levels in resistant (Y96D mutant) cells. | |
| p-ERK1/2 | H358, H2122 (NSCLC) | Sotorasib (AMG-510) | Not Specified | Near-complete inhibition of ERK phosphorylation in mouse xenografts. | |
| p-S6 | H358, H2122, SW1573 | ARS-1620 | Not Specified | Suppressed by inhibitor treatment. | |
| p-AKT | H358, H2122, SW1573 | STA-9090 (HSP90i) + Sotorasib | Not Specified | Dramatically reduced with combination treatment. |
Impact on Gene Expression
Inhibition of the MAPK pathway alters the expression of numerous downstream target genes involved in cell cycle regulation and feedback mechanisms.
| Target Gene | Cell Line / Model | Inhibitor | Change in Expression | Time Point | Reference |
| DUSP6 | NCI-H2122 (NSCLC Xenograft) | Adagrasib + BI-3406 (SOS1i) | -2.4 fold (log2 change) | 48 hours | |
| CCND1 (Cyclin D1) | NCI-H2122 (NSCLC Xenograft) | Adagrasib + BI-3406 (SOS1i) | -1.8 fold (log2 change) | 48 hours | |
| SPRY4 | H358 (NSCLC) | ARS-1620 | Diminished expression | Not Specified | |
| ETV4, CCND1, DUSP6 | Patient Tumor Biopsies | Adagrasib | Significantly downregulated | Cycle 1, Day 8 |
Mandatory Visualizations
KRAS Downstream Signaling Pathway
Caption: KRAS G12C downstream signaling and point of inhibition.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing downstream protein phosphorylation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to assess the downstream effects of KRAS inhibitors.
Western Blotting for Phospho-Protein Analysis
This technique is used to detect and quantify the phosphorylation status of specific proteins like ERK and AKT, providing a direct measure of pathway activity.
Objective: To measure the relative levels of phosphorylated and total ERK1/2 in KRAS G12C mutant cells following inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations or for various time points. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) diluted in 5% BSA/TBST.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk/TBST.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., mouse anti-p44/42 MAPK) and a loading control (e.g., anti-β-Actin).
-
Analysis: Quantify band intensity using software like ImageJ. The effect of the inhibitor is determined by the ratio of the phospho-protein signal to the total protein signal.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) allows for a global, unbiased quantification of thousands of proteins and their post-translational modifications, providing a comprehensive view of the cellular response to KRAS G12C inhibition.
Objective: To identify and quantify global changes in protein expression and phosphorylation following inhibitor treatment.
Methodology:
-
Sample Preparation: Treat cells and extract proteins as described for Western blotting.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into smaller peptides using an enzyme like trypsin.
-
(Optional) Phosphopeptide Enrichment: For phosphoproteomics, enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence.
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides and their corresponding proteins.
-
Quantification: Quantify the relative abundance of proteins or phosphosites between inhibitor-treated and control samples. This can be done using label-free quantification (LFQ) or stable isotope labeling methods (e.g., SILAC, TMT).
-
Bioinformatics Analysis: Perform pathway analysis and gene set enrichment analysis (GSEA) on the quantified proteins/phosphosites to identify signaling pathways that are significantly altered by the inhibitor.
RNA-Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive snapshot of the transcriptome, revealing how KRAS G12C inhibition affects the expression of downstream target genes.
Objective: To identify differentially expressed genes in KRAS G12C mutant cells following inhibitor treatment.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor and a vehicle control. Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or TRIzol reagent. Assess RNA quality and quantity.
-
Library Preparation: Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection. Fragment the RNA and convert it to cDNA. Ligate sequencing adapters to the cDNA fragments.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Processing and Alignment: Perform quality control on the raw sequencing reads. Align the reads to a reference genome (e.g., GRCh38).
-
Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to controls.
-
Pathway Analysis: Perform functional enrichment analysis on the list of differentially expressed genes to identify affected biological pathways and processes.
The Structural Basis of KRAS Inhibition: A Deep Dive into the Interaction with Inhibitor-23 (BI-0474)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and functional interactions between the KRAS oncogene, specifically the G12C mutant, and a potent covalent inhibitor known as compound 23, or BI-0474. This document is intended for researchers, scientists, and professionals in the field of drug development who are actively engaged in targeting KRAS, a notoriously challenging yet critical objective in cancer therapy. Herein, we present a consolidated overview of the binding characteristics, the structural determinants of the interaction, detailed experimental protocols for characterization, and a visualization of the pertinent signaling pathways.
Quantitative Analysis of the KRAS G12C and Inhibitor-23 (BI-0474) Interaction
The efficacy of BI-0474 as a KRAS G12C inhibitor is underscored by its potent biochemical and cellular activities. The following tables summarize the key quantitative data, providing a clear comparison of its kinetic parameters and inhibitory concentrations.
Table 1: Biochemical Activity of BI-0474 against KRAS G12C
| Parameter | Value | Method |
| kinact/KI (M-1s-1) | 15220 | Mass Spectrometry |
| KI (nM) | 490 | Mass Spectrometry |
| kinact (s-1) | 0.0074 | Mass Spectrometry |
| IC50 KRAS G12C::SOS1 (nM) | 7 | AlphaScreen Assay |
| IC50 KRAS G12D::SOS1 (nM) | 4200 | AlphaScreen Assay |
Data compiled from Bröker et al., J. Med. Chem. 2022 and the opnMe portal by Boehringer Ingelheim.[1]
Table 2: Cellular Activity of BI-0474
| Cell Line | KRAS Mutation | EC50 (nM) | Assay Type |
| NCI-H358 | G12C | 26 | Proliferation Assay |
| GP2D | G12D | 4500 | Proliferation Assay |
Data compiled from Bröker et al., J. Med. Chem. 2022 and the opnMe portal by Boehringer Ingelheim.[1]
Table 3: Crystallographic Data for KRAS G12C in Complex with BI-0474
| PDB ID | Resolution (Å) | R-Value Work | R-Value Free |
| 8AFB | 1.12 | 0.202 | 0.222 |
Data sourced from the RCSB Protein Data Bank.[2]
The Structural Landscape of the Interaction
The high-resolution crystal structure of the KRAS G12C-BI-0474 complex (PDB ID: 8AFB) reveals the precise molecular interactions that underpin the inhibitor's potency and selectivity.[2][3][4] BI-0474 is a covalent inhibitor that irreversibly binds to the mutant cysteine residue at position 12.[1][5] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the oncogenic signaling cascade.[6]
The inhibitor occupies the switch-II pocket, a groove on the surface of KRAS that becomes accessible in the inactive conformation. The discovery of BI-0474 employed a fragment-based approach, where small molecules that reversibly bind to this pocket were first identified and then optimized for enhanced non-covalent binding through structure-based design.[7] Finally, a Michael acceptor warhead was incorporated to form the covalent bond with Cys12.[7] This strategic design, starting with reversible binders, represents an alternative and successful approach to the development of potent KRAS G12C inhibitors.[7]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and the scientific process, the following diagrams have been generated using Graphviz.
Caption: KRAS Signaling Pathway and the Mechanism of Action of Inhibitor-23.
Caption: Experimental Workflow for the Discovery and Characterization of Inhibitor-23.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of the KRAS G12C-inhibitor-23 interaction.
X-ray Crystallography of the KRAS G12C-BI-0474 Complex
Objective: To determine the three-dimensional structure of BI-0474 in complex with KRAS G12C to elucidate the binding mode and key molecular interactions.
Protocol:
-
Protein Expression and Purification:
-
The human KRAS(G12C) protein (residues 1-169) is expressed in E. coli.
-
The protein is purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.
-
The purified protein is loaded with GDP.
-
-
Complex Formation:
-
The purified, GDP-bound KRAS G12C is incubated with a molar excess of BI-0474 to ensure complete covalent modification.
-
The formation of the covalent adduct is confirmed by mass spectrometry.
-
-
Crystallization:
-
The KRAS G12C-BI-0474 complex is concentrated to an appropriate level (e.g., 10-20 mg/mL).
-
Crystallization screening is performed using various commercially available or in-house screens via the sitting-drop or hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).
-
For the 8AFB structure, crystals were obtained from a condition containing 1.8 M sodium phosphate monobasic monohydrate and potassium phosphate dibasic at pH 6.9.[8]
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are integrated, scaled, and merged using software such as HKL2000.[8]
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement using a previously determined structure of GDP-bound KRAS (e.g., PDB ID: 4OBE) as a search model.[8]
-
Manual model building and refinement are performed using software like Coot and Phenix.[8]
-
The final structure is validated for its geometric quality.
-
Mass Spectrometry-Based Kinetic Analysis of Covalent Inhibition
Objective: To determine the second-order rate constant (kinact/KI) for the covalent reaction between BI-0474 and KRAS G12C.
Protocol:
-
Reaction Setup:
-
Reactions are set up with a constant concentration of KRAS G12C protein and varying concentrations of the inhibitor, BI-0474.
-
The reactions are initiated by the addition of the inhibitor.
-
-
Time-Course Measurement:
-
At various time points, aliquots of the reaction mixture are quenched to stop the reaction. Quenching can be achieved by the addition of a strong acid (e.g., formic acid).
-
-
LC-MS Analysis:
-
The quenched samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The intact unbound KRAS G12C and the covalent KRAS G12C-BI-0474 adduct are separated by reversed-phase liquid chromatography.
-
The separated species are detected by a high-resolution mass spectrometer.
-
-
Data Analysis:
-
The extent of protein modification (fraction of adducted protein) is quantified at each time point for each inhibitor concentration by measuring the relative signal intensities of the unbound and adducted protein.
-
The observed rate constant (kobs) for each inhibitor concentration is determined by fitting the fraction of modified protein over time to a single exponential equation.
-
The second-order rate constant (kinact/KI) is determined by plotting the kobs values against the inhibitor concentrations and fitting the data to the appropriate kinetic model for irreversible inhibition. A bimolecular reaction model can be applied for data fitting.[7]
-
NCI-H358 Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of BI-0474 for inhibiting the proliferation of the KRAS G12C mutant human non-small cell lung cancer cell line, NCI-H358.
Protocol:
-
Cell Culture:
-
NCI-H358 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells per well).
-
The plates are incubated overnight to allow for cell attachment.
-
-
Compound Treatment:
-
A serial dilution of BI-0474 is prepared in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 72 hours, to allow the inhibitor to exert its antiproliferative effect.
-
-
Viability Assessment:
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures ATP levels, which correlate with the number of viable cells.
-
The luminescence signal is read using a plate reader.
-
-
Data Analysis:
-
The luminescence data are normalized to the vehicle control.
-
The EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
Inhibitor-23 (BI-0474) represents a significant advancement in the direct targeting of oncogenic KRAS G12C. Its development, guided by a sophisticated structure-based design strategy, has yielded a highly potent and selective covalent inhibitor. The detailed structural and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action. The provided experimental protocols offer a practical framework for researchers seeking to characterize similar KRAS inhibitors. The continued exploration of inhibitors like BI-0474 and the elucidation of their interactions will undoubtedly pave the way for the development of more effective therapies for KRAS-driven cancers.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 32 from Covalent inhibitors design and discovery. | Semantic Scholar [semanticscholar.org]
- 4. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.ice-biosci.com [en.ice-biosci.com]
- 6. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
Methodological & Application
Application Notes and Protocols: KRAS Inhibitor Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for a cell-based assay to evaluate the efficacy of KRAS inhibitors. The focus is on the KRAS G12C mutant, a common mutation in various cancers.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, driving tumor growth and proliferation.[1] The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as Sotorasib (AMG-510) and Adagrasib (MRTX849), represents a significant advancement in targeted cancer therapy.[2][3] Cell-based assays are crucial for determining the potency and efficacy of these inhibitors in a biologically relevant context. This document outlines a common method, the CellTiter-Glo® Luminescent Cell Viability Assay, to assess the impact of KRAS inhibitors on the proliferation of cancer cell lines harboring the KRAS G12C mutation.
Principle of the Assay
The CellTiter-Glo® assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction to produce a luminescent signal that is proportional to the amount of ATP. A decrease in the luminescent signal in inhibitor-treated cells compared to untreated controls indicates a reduction in cell viability.[4]
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sotorasib and Adagrasib in various KRAS G12C mutant cancer cell lines, as determined by cell viability assays.
| Inhibitor | Cell Line | Cancer Type | Assay Format | IC50 (nM) | Reference |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | 2D | ~6 | [5] |
| MIA PaCa-2 | Pancreatic Cancer | 2D | ~9 | [5] | |
| H23 | Non-Small Cell Lung Cancer | 2D | 81.8 | [5] | |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 2D | 10 - 973 | [6][7][8] |
| H358 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [6][7] | |
| SW1573 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |
| H2122 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |
| H1373 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |
| H2030 | Non-Small Cell Lung Cancer | 2D | 10 - 973 | [7] | |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 2D | 10 - 973 | [7] | |
| MIA PaCa-2 | Pancreatic Cancer | 3D Spheroid | 0.2 - 1042 | [6][7] | |
| H358 | Non-Small Cell Lung Cancer | 3D Spheroid | 0.2 - 1042 | [6] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format but can be scaled for 384-well plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Appropriate cell culture medium (e.g., RPMI-1640 for NCI-H358, DMEM for MIA PaCa-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Culture: Maintain KRAS G12C mutant cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.[7]
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and perform a cell count. b. Dilute the cells in fresh culture medium to the desired seeding density (e.g., 2,000 - 5,000 cells per well). c. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of the KRAS inhibitor in DMSO. b. Create a serial dilution of the inhibitor in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. c. Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells with vehicle control (medium with DMSO) and no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours (for 2D assays) or up to 12 days (for 3D spheroid assays).[6][7]
-
Assay Measurement: a. Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the average luminescence from the no-cell control wells from all other wells. b. Normalize the data to the vehicle control wells (representing 100% viability). c. Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the KRAS inhibitor cell viability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Utilizing KRAS G12C Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other apparent allosteric regulatory sites. The discovery of a switch-II pocket in the KRAS G12C mutant protein, which contains a reactive cysteine residue, has led to the development of a new class of targeted therapies: covalent KRAS G12C inhibitors.
These inhibitors, such as sotorasib and adagrasib, function by specifically and irreversibly binding to the cysteine at position 12 of the mutated KRAS protein.[1] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby preventing downstream signaling through critical oncogenic pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] This targeted inhibition leads to suppressed cancer cell growth and, in many preclinical models, significant tumor regression.[1][3]
Xenograft models, where human tumor cells or patient-derived tumor tissue are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these novel inhibitors. These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism and to understand the dose and schedule required to achieve a therapeutic effect.
This document provides detailed application notes and protocols for the use of KRAS G12C inhibitors in xenograft models, intended to guide researchers in the preclinical evaluation of these promising cancer therapeutics.
Signaling Pathway of KRAS G12C and Point of Inhibition
The diagram below illustrates the central role of KRAS in cell signaling and the mechanism of action for KRAS G12C inhibitors.
Experimental Protocols
Protocol 1: Establishment of KRAS G12C-Positive Subcutaneous Xenograft Models
This protocol outlines the steps for establishing a cell line-derived xenograft (CDX) model using human cancer cells with a KRAS G12C mutation.
Materials and Reagents:
-
KRAS G12C-positive human cancer cell line (e.g., NCI-H358, MiaPaCa-2, NCI-H2122)
-
Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with supplements (FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can improve tumor take-rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture KRAS G12C-positive cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Preparation of Cell Inoculum:
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject the cell suspension into the right flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.[4]
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 150-250 mm³).[2][4]
-
Protocol 2: Administration of KRAS G12C Inhibitors and Efficacy Evaluation
This protocol details the preparation and administration of KRAS G12C inhibitors to tumor-bearing mice and subsequent efficacy assessment.
Materials and Reagents:
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Vehicle solution (specific to the inhibitor, consult manufacturer's data or literature)
-
Oral gavage needles
-
Calipers
-
Animal balance
Procedure:
-
Drug Formulation:
-
Prepare the KRAS G12C inhibitor in the appropriate vehicle at the desired concentration for oral gavage. The formulation should be prepared fresh daily unless stability data indicates otherwise.
-
Ensure the final dosing volume is appropriate for the size of the mouse (typically 5-10 mL/kg).
-
-
Treatment Administration:
-
Administer the inhibitor or vehicle to the respective groups of mice via oral gavage.
-
Treatment schedules can vary, but a common regimen is once daily (q.d.).[2]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Monitoring:
-
Measure tumor volumes 2-3 times per week throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Other endpoints may include tumor regression, time to tumor doubling, and overall survival.[2]
-
-
Pharmacodynamic (PD) Analysis (Optional but Recommended):
-
At specific time points after the final dose, a subset of tumors can be harvested.[5]
-
Tumor lysates can be analyzed by Western blot or ELISA to measure the levels of phosphorylated ERK (pERK), a key downstream biomarker of KRAS activity. A reduction in pERK indicates target engagement and pathway inhibition.[6]
-
Immunohistochemistry (IHC) can also be performed on tumor sections to assess pERK levels.[7]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a xenograft study evaluating a KRAS G12C inhibitor.
Data Presentation
Quantitative data from xenograft studies should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Recommended KRAS G12C-Positive Cell Lines for Xenograft Models
| Cell Line | Cancer Type | Key Characteristics |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Widely used, reliable tumor growth. |
| MiaPaCa-2 | Pancreatic Cancer | Well-characterized model for KRAS G12C studies.[7] |
| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | Another established NSCLC model for efficacy testing.[8] |
| LU99 | Non-Small Cell Lung Cancer (NSCLC) | Used in studies to evaluate combination therapies.[6] |
Table 2: Example Dosing and Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) / Regression | Pharmacodynamic Effect |
| Sotorasib | Murine KRAS G12C NSCLC | 100 mg/kg, once daily (p.o.) | Significant initial inhibition of tumor growth.[2] | Inhibition of ERK phosphorylation.[9] |
| Adagrasib | KRAS G12C+ PDX & CDX | 100 mg/kg, once daily (p.o.) | Broad-spectrum antitumor activity and tumor regression.[10] | Potent inhibition of KRAS-dependent signaling.[10] |
| Compound A | MiaPaCa-2 | 30 mg/kg, once daily (p.o.) | Significant anti-tumor efficacy and tumor regression.[5] | Sustained target binding and pERK inhibition.[5][7] |
Considerations for Advanced Studies
-
Patient-Derived Xenografts (PDX): For studies requiring higher translational relevance, PDX models, where patient tumor tissue is directly implanted into mice, are recommended. These models better recapitulate the heterogeneity and architecture of human tumors.[11]
-
Combination Therapies: Resistance to KRAS G12C inhibitors can emerge through feedback reactivation of upstream signaling (e.g., RTKs like EGFR) or activation of parallel pathways.[12] Combining KRAS G12C inhibitors with agents targeting these pathways (e.g., EGFR inhibitors, SHP2 inhibitors) can lead to enhanced and more durable anti-tumor responses.[12][13]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A thorough understanding of the relationship between drug exposure (PK) and target modulation (PD) is crucial for optimizing dosing regimens. This involves collecting plasma and tumor samples at various time points to measure drug concentration and biomarker levels.[7]
By following these detailed protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize xenograft models to advance the preclinical development of KRAS G12C inhibitors.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openworks.mdanderson.org [openworks.mdanderson.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Establishment of genetically diverse patient-derived xenografts of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing KRAS Inhibitor-23 in CRISPR Screening
Application Notes
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep pockets for small molecule binding.[1] The development of covalent inhibitors specifically targeting KRAS mutations, such as the G12C substitution, has marked a paradigm shift in targeted cancer therapy.[2] These inhibitors, represented here by the notional "KRAS inhibitor-23," bind to the mutant cysteine residue and lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[1][3]
Despite promising clinical activity, responses to KRAS inhibitors are often limited by intrinsic or acquired resistance.[4] Identifying the genetic factors that modulate sensitivity to these agents is crucial for developing effective combination therapies and overcoming resistance. Genome-wide CRISPR-Cas9 knockout screens are a powerful, unbiased tool for systematically interrogating the genome to identify genes whose loss either enhances (synergistic lethality) or diminishes (resistance) the efficacy of a drug.[5][6] By coupling CRISPR screening with this compound treatment, researchers can uncover novel drug targets, elucidate complex resistance mechanisms, and deepen our understanding of the KRAS signaling network.[7][8]
Principle of the Assay
A pooled, genome-wide CRISPR-Cas9 knockout screen involves introducing a library of single-guide RNAs (sgRNAs), each designed to target and inactivate a specific gene, into a population of cancer cells.[9] This is typically achieved using a lentiviral vector to ensure stable integration and expression. The cell population, now a mosaic of different gene knockouts, is then treated with this compound at a concentration that partially inhibits growth.
Over time, cells with gene knockouts that confer resistance to the inhibitor will proliferate, leading to an enrichment of their corresponding sgRNAs in the population. Conversely, cells with knockouts that synergize with the inhibitor will be depleted. By using next-generation sequencing (NGS) to quantify the abundance of each sgRNA in the treated population relative to a control (e.g., DMSO-treated) population, it is possible to identify genes that modulate the drug's effect.[10]
-
Positive Selection (Resistance): sgRNAs that are significantly enriched in the this compound-treated population point to genes whose loss confers resistance. These genes often represent tumor suppressors or negative regulators of parallel survival pathways.[8]
-
Negative Selection (Sensitization): sgRNAs that are significantly depleted identify genes whose loss is synthetically lethal with KRAS inhibition. These genes are promising candidates for combination therapy.[5]
Key Applications
-
Identification of Synergistic Drug Targets: Uncovering genes whose inactivation sensitizes cancer cells to this compound can provide a strong rationale for developing combination therapies that may lead to more durable clinical responses.[5][11]
-
Elucidation of Resistance Mechanisms: CRISPR screens can identify key pathways that cells exploit to evade KRAS inhibition, such as the reactivation of MAPK signaling or the upregulation of parallel pathways like PI3K-AKT.[4][7] This knowledge is critical for predicting patient response and designing strategies to overcome acquired resistance.
-
Pathway and Biomarker Discovery: Mapping the genetic interactors of KRAS provides a deeper understanding of its complex signaling network and can reveal novel biomarkers to stratify patients for KRAS inhibitor therapy.[12]
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol outlines the steps for a pooled, genome-wide CRISPR knockout screen to identify genes that modify the response to this compound in a KRAS G12C-mutant cancer cell line.
Materials:
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2) stably expressing Cas9.
-
Pooled lentiviral sgRNA library (e.g., GeCKO, TKOv3).
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).
-
HEK293T cells for lentivirus production.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Polybrene.
-
Puromycin.
-
This compound (dissolved in DMSO).
-
DMSO (vehicle control).
-
Genomic DNA (gDNA) extraction kit.
-
PCR primers for sgRNA amplification.
-
Next-generation sequencing platform.
Methodology:
-
Cell Line Preparation and IC50 Determination:
-
Select a KRAS G12C-mutant cell line and ensure stable, high-level expression of the Cas9 nuclease.
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the chosen cell line using a 72-hour cell viability assay (e.g., CellTiter-Glo). This will inform the screening concentration (typically between IC30 and IC50).
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Library Transduction and Selection:
-
Transduce the Cas9-expressing cancer cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI ≈ 0.3) to ensure that most cells receive only one sgRNA. This is critical for associating a phenotype with a single gene knockout.
-
Maintain a cell population size that ensures high representation of the library (e.g., 500-1000 cells per sgRNA).
-
After 24-48 hours, begin selection with puromycin to eliminate untransduced cells. The appropriate concentration should be determined beforehand with a kill curve.
-
-
This compound Screening:
-
After puromycin selection is complete, harvest a portion of the cells as the initial timepoint (T0) reference sample.
-
Split the remaining cell population into two arms: a treatment group (this compound at the predetermined concentration) and a control group (vehicle, e.g., DMSO).
-
Culture the cells for 14-21 days (approximately 8-12 population doublings), ensuring that library representation is maintained at each passage. Replenish the media with fresh inhibitor or DMSO every 2-3 days.
-
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from the T0, DMSO, and this compound arms.
-
Extract gDNA from each sample, ensuring sufficient quantity to maintain library complexity.
-
Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first step amplifies the region, and the second adds sequencing adapters and barcodes.
-
Pool the PCR products and perform deep sequencing on an NGS platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Demultiplex the sequencing reads and align them to the sgRNA library reference to obtain read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK or BAGEL to analyze the data.[13] Normalize read counts and calculate the log2 fold change (LFC) of each sgRNA in the inhibitor-treated sample relative to the DMSO control.
-
Identify genes with statistically significant enrichment (resistance hits) or depletion (sensitizer hits) based on the collective performance of all sgRNAs targeting that gene.
-
Protocol 2: Validation of Top Candidate Genes
Validation is a critical step to confirm the results of the primary screen and eliminate false positives.[9][14]
Materials:
-
Lentiviral vectors expressing individual sgRNAs for top hit genes and a non-targeting control (NTC).
-
Cas9-expressing cell line used in the primary screen.
-
Reagents for cell viability assays (e.g., CellTiter-Glo).
-
Antibodies for Western blotting (e.g., antibody against the target protein, loading control like GAPDH).
-
96-well plates.
Methodology:
-
Individual Gene Knockout:
-
For each top candidate gene, generate individual knockout cell lines. Transduce the Cas9-expressing cell line with lentivirus carrying a single sgRNA targeting the gene of interest. It is recommended to use at least two different sgRNAs per gene to control for off-target effects.[9]
-
Generate a control cell line using a non-targeting control (NTC) sgRNA.
-
Select transduced cells with puromycin.
-
-
Confirmation of Knockout:
-
Confirm successful gene knockout at the protein level via Western blotting. A significant reduction or absence of the target protein band compared to the NTC cell line indicates successful knockout.
-
-
Phenotypic Validation via Dose-Response Assay:
-
Seed the individual knockout cell lines and the NTC control line into 96-well plates.
-
Treat the cells with a range of concentrations of this compound (e.g., a 10-point, 3-fold serial dilution centered around the original IC50).
-
After 72 hours, measure cell viability using an appropriate assay.
-
Plot the dose-response curves and calculate the IC50 for each cell line.
-
Confirmation of Sensitization: A significant leftward shift in the dose-response curve and a lower IC50 for a knockout line compared to the NTC confirms the gene as a sensitizing hit.
-
Confirmation of Resistance: A significant rightward shift and a higher IC50 confirms the gene as a resistance hit.
-
Data Presentation
Quantitative data from CRISPR screens should be presented clearly to facilitate interpretation.
Table 1: Example Hit List from a Genome-Wide Screen with this compound This table shows a ranked list of genes identified in the screen. Negative scores indicate sensitization, while positive scores indicate resistance.
| Gene Symbol | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) | Phenotype |
| PTEN | Phosphatase and Tensin Homolog | 2.85 | 8.9e-8 | 1.5e-6 | Resistance |
| KEAP1 | Kelch-like ECH-associated protein 1 | 2.13 | 4.2e-6 | 3.1e-5 | Resistance |
| NF1 | Neurofibromin 1 | 1.98 | 9.1e-6 | 5.5e-5 | Resistance |
| NTC | Non-Targeting Control Avg. | 0.02 | N/A | N/A | Neutral |
| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -2.54 | 1.2e-7 | 1.8e-6 | Sensitization |
| YAP1 | Yes-associated protein 1 | -2.91 | 5.5e-8 | 1.2e-6 | Sensitization |
| FGFR1 | Fibroblast Growth Factor Receptor 1 | -3.15 | 2.3e-9 | 7.8e-8 | Sensitization |
Table 2: Validation of Top Hits by IC50 Shift Analysis This table summarizes the results from validation experiments, confirming the phenotype observed in the primary screen.
| Target Gene | sgRNA ID | Knockout Confirmation (Western Blot) | IC50 of KRASi-23 (nM) | Fold Change in IC50 (vs. NTC) | Validated Phenotype |
| NTC | NTC-1 | N/A | 150.5 | 1.0 | - |
| PTEN | PTEN-1 | Confirmed (>90% loss) | 485.2 | 3.22 | Resistance |
| PTEN | PTEN-2 | Confirmed (>90% loss) | 461.8 | 3.07 | Resistance |
| SHP2 | SHP2-1 | Confirmed (>85% loss) | 35.8 | 0.24 | Sensitization |
| SHP2 | SHP2-2 | Confirmed (>85% loss) | 41.1 | 0.27 | Sensitization |
| FGFR1 | FGFR1-1 | Confirmed (>95% loss) | 21.7 | 0.14 | Sensitization |
Visualization of Pathways and Workflows
KRAS Signaling Pathway
Caption: The KRAS signaling cascade and point of intervention for G12C inhibitors.
CRISPR Screening Experimental Workflow
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen with a small molecule inhibitor.
Logical Framework for Hit Interpretation
Caption: Interpreting sgRNA enrichment and depletion in a CRISPR drug screen.
References
- 1. youtube.com [youtube.com]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. google.com [google.com]
- 4. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CRISPR–Cas9 Screening Identifies KRAS-Induced COX2 as a Driver of Immunotherapy Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Common computational tools for analyzing CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Application Notes and Protocols for Studying KRAS G12C Mutation with KRAS Inhibitor-23
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) substitution being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of known allosteric regulatory sites. The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a significant breakthrough in the treatment of KRAS G12C-mutated cancers.
KRAS inhibitor-23 is a potent and selective inhibitor of KRAS G12C. This document provides detailed application notes and protocols for researchers to effectively utilize this compound and other similar compounds in their studies of KRAS G12C-driven cancers.
Mechanism of Action
KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transducing state and constitutive activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
KRAS G12C inhibitors, including this compound, are covalent inhibitors that irreversibly bind to the mutant cysteine residue in the switch-II pocket of KRAS G12C. This binding event locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.
Data Presentation
Biochemical Potency of KRAS G12C Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Cell-based | H358 cells | 491 | [1] |
| Sotorasib (AMG510) | Nucleotide Exchange | KRAS G12C | 8.88 | [2][3] |
| Adagrasib (MRTX849) | Target Engagement | KRAS G12C | - | [2][3] |
| LY3537982 | KRAS-GTP Loading | H358 cells | 3.35 | [4] |
| Sotorasib (AMG510) | KRAS-GTP Loading | H358 cells | 47.9 | [4] |
| Adagrasib (MRTX849) | KRAS-GTP Loading | H358 cells | 89.9 | [4] |
| LY3537982 | p-ERK Inhibition | H358 cells | 0.65 | [4] |
| Sotorasib (AMG510) | p-ERK Inhibition | H358 cells | 13.5 | [4] |
| Adagrasib (MRTX849) | p-ERK Inhibition | H358 cells | 14 | [4] |
Cellular Activity of KRAS G12C Inhibitors
| Compound | Cell Line | Assay Type | EC50/IC50 (nM) | Reference |
| This compound | H358 (NSCLC) | Proliferation | 491 | [1] |
| Sotorasib (AMG510) | H358 (NSCLC) | Proliferation | Varies | [5] |
| Adagrasib (MRTX849) | H358 (NSCLC) | Proliferation | Varies | [5] |
Visualizations
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a key step in its activation.
Materials:
-
GDP-loaded KRAS G12C protein
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Terbium (Tb)-labeled anti-tag antibody (donor)
-
Fluorescently labeled GTP or effector protein (e.g., c-RAF RBD) conjugated to an acceptor fluorophore
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute in assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
In a 384-well plate, add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add GDP-loaded KRAS G12C protein to each well and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1 to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add the detection reagents (Tb-labeled donor and acceptor-labeled component).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the IC50 value.
Cellular Assay: Cell Proliferation (CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration and normalize to the vehicle control to calculate the IC50 value.
Cellular Assay: Western Blot for p-ERK Inhibition
This protocol assesses the ability of this compound to suppress the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cell line
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.
Conclusion
This compound represents a valuable tool for investigating the biology of KRAS G12C-driven cancers. The protocols outlined in this document provide a framework for characterizing the biochemical and cellular activity of this and other KRAS G12C inhibitors. By employing these methods, researchers can gain insights into the mechanism of action, potency, and potential therapeutic applications of novel KRAS-targeted agents.
References
Application Notes and Protocols for KRAS Inhibitors in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of KRAS inhibitors in non-small cell lung cancer (NSCLC) research, with a focus on inhibitors targeting the KRAS G12C mutation. The information presented is collated from recent preclinical and clinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of novel KRAS inhibitors.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with a significant prevalence in NSCLC.[1][2][3] For decades, KRAS was considered an "undruggable" target due to the smooth surface of the protein and the high affinity for its substrate.[2][4] The development of allele-specific inhibitors targeting the KRAS G12C mutation, which is present in approximately 13% of NSCLC adenocarcinomas, has marked a paradigm shift in the treatment of this disease.[5][6] These inhibitors, such as sotorasib and adagrasib, have received accelerated approval for the treatment of patients with advanced or metastatic KRAS G12C-mutated NSCLC.[1][7] This document provides detailed application notes, protocols for key experiments, and a summary of clinical trial data for various KRAS G12C inhibitors.
Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5][8] The KRAS G12C mutation results in a constitutively active protein, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[9][10] The primary signaling cascades activated by mutant KRAS include the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[3][9]
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12. This locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling and suppressing tumor growth.[9]
Signaling Pathway
The following diagram illustrates the KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
References
- 1. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Advances in the treatment of KRAS G12C mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Selective KRAS G12C Therapies in Non–Small-Cell Lung Cancer and Future Direction for Research - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Application Note: High-Throughput Identification of KRAS Inhibitor-23 Metabolites Using Automated Liquid Chromatography-Mass Spectrometry
[For Research Use Only]
Abstract
This application note details a robust and sensitive protocol for the identification and semi-quantitative analysis of metabolites of the novel KRAS inhibitor, KRAS Inhibitor-23, in complex biological matrices. The described workflow employs automated sample preparation followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology is crucial for drug metabolism and pharmacokinetic (DMPK) studies in the drug discovery and development pipeline, enabling researchers to understand the metabolic fate of this potential therapeutic agent. The protocol is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers, making it a prime target for therapeutic intervention.[1][2][3][4][5] The development of KRAS inhibitors, such as the conceptual this compound, represents a significant advancement in precision oncology.[2][4] Understanding the metabolic profile of these inhibitors is a critical aspect of preclinical development, as metabolites can influence both the efficacy and toxicity of the parent drug.[6][7] Liquid chromatography coupled with mass spectrometry (LC-MS) has become an indispensable tool for the sensitive and selective identification and quantification of drug metabolites.[6][7][8][9] This document provides a detailed protocol for the preparation and analysis of samples to identify metabolites of this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted below. This process begins with the incubation of the parent drug with liver microsomes to generate metabolites, followed by sample preparation to remove interfering substances. The cleaned samples are then analyzed by LC-MS/MS, and the resulting data is processed to identify potential metabolites.
Caption: A schematic of the metabolite identification workflow.
Materials and Reagents
-
This compound (or a suitable analog like Sotorasib)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regeneration System (e.g., Corning Gentest™)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS), e.g., Erlotinib[10]
-
Phosphate Buffer (pH 7.4)
Experimental Protocols
In Vitro Metabolic Incubation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regeneration system.
-
Incubate at 37°C for 60 minutes with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard (e.g., 100 nM Erlotinib).[10]
-
Include control incubations without NADPH to differentiate between metabolic and non-metabolic degradation.
Sample Preparation: Protein Precipitation
-
Vortex the quenched reaction mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.[10] This "dilute and shoot" approach is fast, simple, and widely used for in vitro samples.[12] For in vivo samples like plasma, more advanced techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences.[13][14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography Parameters: A reverse-phase separation is typically employed for small molecule drug metabolites.[16][17]
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.4 mL/min[11] |
| Injection Volume | 2 µL[11] |
| Column Temperature | 40°C[11] |
| Gradient | 10% B to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 2 min. |
Mass Spectrometry Parameters: A high-resolution mass spectrometer (e.g., Q-TOF) is ideal for metabolite identification due to its mass accuracy.[18][19] For targeted quantification, a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.[6]
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8][11] |
| Scan Type | Full Scan (for profiling) and Data-Dependent MS/MS (for fragmentation) |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |
Data Analysis and Metabolite Identification
The identification of metabolites is a multi-step process involving untargeted and targeted data mining approaches.
Caption: A logical flow for data analysis in metabolite identification.
-
Peak Detection and Alignment: Utilize software such as XCMS, MassLynx, or similar platforms to detect and align chromatographic peaks across different samples.[20][21]
-
Background Subtraction: Compare the chromatograms of the NADPH-fortified samples with the control samples (without NADPH) to identify peaks that are unique to the metabolic reaction.
-
Metabolite Prediction and Identification: Search for expected metabolic transformations (Phase I: oxidation, hydroxylation, demethylation; Phase II: glucuronidation, sulfation) by calculating the predicted mass-to-charge ratios (m/z) of potential metabolites.
-
MS/MS Fragmentation Analysis: For the identified potential metabolite peaks, analyze the MS/MS fragmentation patterns.[18][22][23] Compare the fragmentation of the metabolite with that of the parent drug to identify common core structures and locate the site of metabolic modification.
-
Database Searching: Compare experimental MS/MS spectra against public or commercial spectral databases like METLIN, MassBank, or mzCloud for tentative identification.[24][25]
Quantitative Data Summary
For a semi-quantitative comparison of the parent compound and its major metabolites, the peak areas can be integrated and compared. The following table provides a template for summarizing such data.
| Analyte | Retention Time (min) | [M+H]+ (m/z) | Peak Area (Arbitrary Units) | Putative Biotransformation |
| This compound | 3.52 | 561.2 | 1.5 x 10^7 | - |
| Metabolite 1 (M1) | 3.15 | 577.2 | 8.2 x 10^5 | Oxidation (+16 Da) |
| Metabolite 2 (M2) | 2.98 | 593.2 | 4.5 x 10^5 | Di-oxidation (+32 Da) |
| Metabolite 3 (M3) | 2.54 | 737.3 | 2.1 x 10^5 | Glucuronidation (+176 Da) |
| Internal Standard | 3.81 | 394.2 | 9.8 x 10^6 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of metabolites of this compound using LC-MS/MS. The described workflow, from in vitro incubation to data analysis, offers a reliable method for characterizing the metabolic fate of novel KRAS inhibitors. This information is invaluable for guiding lead optimization, understanding potential drug-drug interactions, and assessing the overall safety and efficacy profile of new drug candidates in the preclinical phase of development. The successful application of this protocol will contribute to the accelerated development of targeted therapies for KRAS-mutant cancers.
References
- 1. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into small-molecule KRAS inhibitors for targeting KRAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Perspectives on KRAS-Driven Cancers and Emerging Therapeutic Approaches [mdpi.com]
- 4. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. myadlm.org [myadlm.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 18. Overview of Mass Spectrometry for Metabolomics | Thermo Fisher Scientific - KE [thermofisher.com]
- 19. ijpras.com [ijpras.com]
- 20. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A New Workflow for Drug Metabolite Profiling by Utilizing Advanced Tribrid Mass Spectrometry and Data-Processing Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Metabolomics Data Analysis: From Raw Data to Insights [arome-science.com]
- 25. Comprehensive Guide to Metabolite Identification Databases - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
KRAS inhibitor-23 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of KRAS inhibitor-23, also identified as INCB159020.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound has been optimized for oral bioavailability by balancing its physicochemical properties. Its aqueous solubility has been determined to be 89 micromolar.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, it is recommended to store this compound as a dry powder at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C.[2]
Q4: Is this compound sensitive to any particular conditions?
A4: Yes, this compound should be protected from strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are listed as incompatible materials.[2] While specific light or air sensitivity data is not available, it is good practice to store the compound in a tightly sealed container, protected from light.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture media.
Cause: This is a common issue for compounds with low aqueous solubility. The inhibitor, while soluble in a high concentration of organic solvent like DMSO, can precipitate when the solution is diluted into an aqueous environment where its solubility is significantly lower.
Solutions:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO (e.g., 10-20 mM) so that a smaller volume is needed for dilution into your experimental system. This minimizes the final concentration of DMSO.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer or media. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of your aqueous solution with vigorous vortexing or stirring. Then, add this intermediate dilution to the final volume.
-
Sonication: If precipitation occurs, gentle sonication of the solution can sometimes help to redissolve the compound.
-
Use of Surfactants or Co-solvents: For in vivo formulations, co-solvents such as PEG300 and surfactants like Tween-80 can be used to improve solubility. A typical formulation might involve a sequential addition of DMSO, PEG300, Tween-80, and finally saline.
Issue 2: Inconsistent or lower than expected activity of this compound in experiments.
Cause: This could be due to several factors including inaccurate concentration due to precipitation, degradation of the compound, or issues with the experimental setup.
Solutions:
-
Confirm Solubilization: Before each experiment, visually inspect your final working solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of soluble compound.
-
Fresh Preparations: Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Stability Check: If you suspect degradation, you can perform a simple stability check. Prepare a solution of the inhibitor and measure its activity immediately. Then, incubate the solution under your experimental conditions (e.g., 37°C in cell culture media) for the duration of your experiment and measure its activity again. A significant drop in activity suggests instability. For a more in-depth analysis, consider a forced degradation study.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Aqueous Solubility | 89 µM | [1] |
| Recommended Solvent (Stock) | Dimethyl Sulfoxide (DMSO) | General Practice |
| Storage (Powder) | -20°C | [2] |
| Storage (In Solvent) | -80°C | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Warm to Room Temperature: Allow the vial of powdered this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Calculate Required Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the amount of inhibitor in the vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure all the powder is dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): In a sterile microcentrifuge tube, add a small volume of pre-warmed cell culture medium. While vortexing gently, add the required volume of the 10 mM DMSO stock to create an intermediate dilution (e.g., 1 mM).
-
Final Dilution: Add the intermediate dilution (or the direct DMSO stock if not using an intermediate step) to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. Mix gently by swirling.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: Optimizing KRAS Inhibitor-23 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRAS Inhibitor-23 in cell culture experiments. The information is designed to assist in optimizing experimental conditions and resolving common issues.
Disclaimer: "this compound" is a representative name for a selective KRAS G12C inhibitor. The data and protocols provided are based on typical results and methodologies for well-characterized KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, covalent inhibitor of the KRAS G12C mutant protein. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and proliferation.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell division.[1] this compound works by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein, trapping it in its inactive, GDP-bound conformation. This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell growth.[2]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines harboring the KRAS G12C mutation are the primary targets for this inhibitor. Sensitivity can vary between different KRAS G12C-mutant cell lines due to other genetic and epigenetic factors. It is crucial to confirm the KRAS mutation status of your cell line before starting experiments. Non-KRAS G12C cell lines are generally resistant.
Q3: What is a typical starting concentration range for in vitro experiments?
A3: Based on published data for similar KRAS G12C inhibitors, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50).[3][4] The optimal concentration will be cell line-dependent.
Q4: How long should I incubate my cells with this compound?
A4: For cell viability assays, a 72- to 120-hour incubation period is common to observe significant effects on cell proliferation.[5] For signaling pathway analysis by western blot, shorter incubation times, such as 2, 6, or 24 hours, are typically sufficient to detect changes in protein phosphorylation.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 value or no effect on cell viability in a KRAS G12C cell line. | 1. Incorrect inhibitor concentration. 2. Cell line misidentification or loss of KRAS G12C mutation. 3. Suboptimal assay conditions (e.g., high cell seeding density, short incubation time). 4. Acquired resistance to the inhibitor. | 1. Verify the concentration of your inhibitor stock solution. Prepare fresh dilutions for each experiment. 2. Authenticate your cell line using short tandem repeat (STR) profiling and confirm the KRAS G12C mutation status by sequencing. 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. Extend the incubation time to 96 or 120 hours. 4. Investigate potential resistance mechanisms, such as feedback activation of receptor tyrosine kinases (RTKs). Consider combination therapies.[7] |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent drug addition. 4. Cell contamination (e.g., mycoplasma). | 1. Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. 2. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. 3. Use a calibrated multichannel pipette for adding the inhibitor. 4. Regularly test your cell cultures for mycoplasma contamination.[8] |
| No change in p-ERK or p-AKT levels after inhibitor treatment. | 1. Insufficient inhibitor concentration or incubation time. 2. Problem with the western blot protocol or antibodies. 3. Rapid feedback activation of the signaling pathway. | 1. Increase the inhibitor concentration and/or perform a time-course experiment (e.g., 1, 4, 8, 24 hours). 2. Ensure the use of validated phospho-specific antibodies and appropriate controls. Run a positive control (e.g., EGF-stimulated cells) to confirm antibody activity.[9] 3. Analyze earlier time points (e.g., 30 minutes, 1 hour) to capture the initial inhibition before feedback loops are engaged. |
| Inconsistent results between experiments. | 1. Variation in cell passage number. 2. Inconsistent cell culture conditions. 3. Instability of the inhibitor. | 1. Use cells within a consistent and low passage number range for all experiments, as high passage numbers can lead to phenotypic and genotypic drift.[8] 2. Maintain consistent cell culture conditions (e.g., media, serum concentration, CO2 levels, and incubator temperature). 3. Aliquot the inhibitor stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Quantitative Data
The following tables summarize representative data for a typical KRAS G12C inhibitor.
Table 1: IC50 Values of a Representative KRAS G12C Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) after 72h Treatment |
| H358 | Non-Small Cell Lung Cancer | G12C | 50 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 150 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | 800 |
| A549 | Non-Small Cell Lung Cancer | G12S | >10,000 |
| HCT116 | Colorectal Cancer | G13D | >10,000 |
Data is hypothetical and serves as an example. Actual IC50 values should be determined experimentally.[3][10]
Table 2: Effect of a Representative KRAS G12C Inhibitor (100 nM) on Downstream Signaling
| Cell Line | Treatment Time | % Inhibition of p-ERK | % Inhibition of p-AKT |
| H358 | 2 hours | 90% | 60% |
| H358 | 24 hours | 75% | 40% |
| MIA PaCa-2 | 2 hours | 85% | 50% |
| MIA PaCa-2 | 24 hours | 70% | 30% |
Data is hypothetical and based on typical western blot densitometry results.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 1,000-5,000 cells per well in 90 µL of culture medium in a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10-point serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 10 µL of the 10X inhibitor dilutions to the respective wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).[11]
-
Protocol 2: Western Blot for p-ERK and p-AKT Analysis
This protocol is for assessing the effect of this compound on downstream signaling.
-
Cell Treatment and Lysis:
-
Seed 1-2 x 10^6 cells in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound for the specified time points (e.g., 2 and 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: KRAS Signaling Pathway and Mechanism of KRAS G12C Inhibitor-23.
Caption: Workflow for Optimizing this compound Concentration.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.biomol.com [resources.biomol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ww2.amstat.org [ww2.amstat.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting KRAS inhibitor-23 off-target effects
Welcome to the technical support center for KRAS Inhibitor-23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected phenotypic changes in our cell line upon treatment with this compound that are inconsistent with KRAS pathway inhibition. What could be the cause?
A1: Unanticipated phenotypic changes may arise from off-target effects of this compound. Small molecule inhibitors can sometimes interact with proteins other than their intended target, leading to unforeseen biological consequences.[1][2] It is crucial to verify that the observed phenotype is a direct result of on-target KRAS inhibition.
Troubleshooting Steps:
-
Confirm On-Target Engagement: The first step is to confirm that this compound is engaging with its intended target, KRAS, in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a robust method for verifying target engagement in intact cells.[3][4][5]
-
Assess Downstream Signaling: Evaluate the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, via Western Blot or phosphoproteomics.[6][7] A lack of change in the phosphorylation of these proteins might suggest that the observed phenotype is independent of the KRAS pathway.
-
Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of KRAS or utilize a downstream activator of the pathway to see if the unexpected phenotype can be reversed.
-
Consider Off-Target Kinase Inhibition: Many inhibitors, particularly those targeting the ATP-binding pocket, can have off-target effects on other kinases.[8][9] We recommend performing a broad kinase screen to identify potential off-target kinases.
Q2: Our kinase profiling screen for this compound revealed significant inhibition of several other kinases. How do we interpret these results and determine which off-targets are relevant?
A2: Identifying multiple off-target kinases is a common finding in kinase inhibitor profiling.[8][10] The key is to distinguish between off-targets that are biochemically inhibited and those that are functionally relevant in a cellular context.
Troubleshooting Steps:
-
Prioritize Based on Potency: Focus on off-target kinases that are inhibited with a potency (e.g., IC50) similar to or greater than the on-target potency for KRAS.
-
Cellular Target Engagement: Use CETSA to determine if this compound engages with the high-priority off-target kinases in your cellular system.[3][4]
-
Pathway Analysis: Investigate the known signaling pathways of the identified off-target kinases.[11][12] Determine if the unexpected phenotype observed in your experiments aligns with the known functions of these pathways.
-
Phosphoproteomics: A global phosphoproteomics analysis can provide an unbiased view of the signaling pathways affected by this compound treatment, helping to pinpoint the functional consequences of off-target inhibition.[6][9][13]
-
Knockdown/Knockout Validation: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the potential off-target kinase. If the phenotype of interest is recapitulated, it strongly suggests that the off-target interaction is responsible.[2]
Q3: We have identified a potential off-target, but how can we be sure it's responsible for the observed toxicity or side effect?
A3: Attributing a specific off-target to an observed toxicity requires careful validation. A multi-pronged approach is recommended to build a strong case.
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Analysis: Synthesize or obtain analogs of this compound with varying potencies against the on-target (KRAS) and the suspected off-target. If the toxicity correlates better with the off-target inhibition across these analogs, it strengthens the hypothesis.[1]
-
Phenocopy with a Selective Inhibitor: If available, use a known selective inhibitor of the off-target kinase. If this inhibitor reproduces the observed toxicity, it provides strong evidence for the off-target effect.
-
Genetic Validation: As mentioned previously, knocking out or knocking down the off-target gene should mimic the toxic phenotype. Conversely, cells lacking the off-target protein should be resistant to the inhibitor's toxicity if that interaction is the primary cause.[2]
-
Consider Non-Kinase Off-Targets: Be aware that off-targets are not limited to kinases. For instance, the KRAS G12C inhibitor sotorasib (Lumakras) has been shown to have an off-target interaction with the nuclear receptor PPARγ, which may contribute to lung injury.[14]
Quantitative Data Summary
The following table represents hypothetical data from a kinase profiling screen for this compound against a panel of 300 kinases. This illustrates how to structure and interpret such data to identify potential off-targets.
| Target | % Inhibition @ 1 µM | IC50 (nM) | On/Off-Target | Potential Implication |
| KRAS (G12C) | 95% | 15 | On-Target | Desired therapeutic effect |
| Kinase A | 88% | 50 | Off-Target | High priority for validation |
| Kinase B | 75% | 250 | Off-Target | Medium priority for validation |
| Kinase C | 45% | >1000 | Off-Target | Low priority, likely not significant |
| PPARγ | 60% | 500 | Off-Target | Non-kinase off-target, consider if relevant to phenotype[14] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for verifying the target engagement of this compound in intact cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies for Western Blot (primary antibody against the target protein, secondary antibody)
-
SDS-PAGE gels and transfer system
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations or with DMSO for the specified time.
-
Harvesting: After treatment, wash the cells with PBS and harvest by scraping or trypsinization.
-
Heating: Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western Blot using an antibody specific to the target protein (KRAS or potential off-target).
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3][4][5]
Kinase Profiling
This is a high-level overview of a typical kinase profiling experiment, often performed as a service by specialized companies.[15][16]
Principle:
The inhibitory effect of this compound is tested against a large panel of purified kinases. The activity of each kinase is measured in the presence and absence of the inhibitor. Radiometric assays, such as the HotSpot™ assay, are commonly used and measure the incorporation of radiolabeled phosphate from ATP onto a substrate.[8][15]
General Workflow:
-
Compound Submission: Provide this compound at a specified concentration and quantity.
-
Assay Performance: The inhibitor is incubated with each kinase in the panel, along with a specific substrate and ³³P-ATP.
-
Measurement of Kinase Activity: The amount of radioactivity incorporated into the substrate is measured, which is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to the control (DMSO). For hits, an IC50 value is determined by testing a range of inhibitor concentrations.
-
Reporting: Results are typically provided in a table format, as shown in the "Quantitative Data Summary" section.
Phosphoproteomics Workflow
This outlines a general workflow for identifying changes in cellular signaling pathways upon treatment with this compound.[6][9][17]
Procedure:
-
Cell Culture and Treatment: Grow cells in culture and treat with this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis:
-
Identify the phosphopeptides and their corresponding proteins using database search algorithms.
-
Quantify the relative abundance of each phosphopeptide between the inhibitor-treated and control samples.
-
Perform bioinformatics analysis to identify signaling pathways that are significantly altered.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical flow for troubleshooting unexpected results with this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. embopress.org [embopress.org]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating KRAS Inhibitor-23 Toxicity in Preclinical Research: A Technical Support Guide
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating toxicities associated with KRAS inhibitors in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS inhibitors in animal models?
A1: Preclinical studies with KRAS inhibitors such as sotorasib and adagrasib have reported a range of toxicities. These can be dose-dependent and may include gastrointestinal issues (diarrhea, nausea), hepatotoxicity (elevated liver enzymes), and general ill health (e.g., weight loss).[1][2][3][4] Pan-KRAS inhibitors, which also target wild-type KRAS, may theoretically be associated with a higher likelihood of toxicity in normal tissues.[5][6]
Q2: Are there differences in the toxicity profiles of various KRAS inhibitors?
A2: Yes, different KRAS inhibitors can have distinct toxicity profiles. For instance, in clinical settings, sotorasib has been associated with a higher incidence of hepatotoxicity, especially when administered after checkpoint inhibitor therapy, while adagrasib appears to have a different and potentially more manageable hepatotoxicity profile in this context.[5][7][8] Preclinical models also show compound-specific tolerability. For example, the KRAS G12D inhibitor MRTX1133 was reported to be well-tolerated in mouse models at effective doses, with no significant weight loss observed.[9]
Q3: What are the underlying mechanisms of KRAS inhibitor toxicity?
A3: Toxicity can stem from both on-target and off-target effects. On-target toxicity may occur in normal tissues that rely on wild-type KRAS signaling for homeostasis. Off-target toxicities can arise from the inhibitor binding to other proteins.[3] A recently identified mechanism for sotorasib-induced lung injury in mice involves an off-target interaction with the nuclear receptor PPARγ, mediated by the fatty-acid-binding protein FABP4. This leads to increased reactive oxygen species (ROS) and apoptosis in lung epithelial cells.[10]
Q4: How can combination therapies affect the toxicity of KRAS inhibitors?
A4: Combination therapies are primarily designed to enhance anti-tumor efficacy and overcome resistance, but they can also modulate toxicity. Combining KRAS inhibitors with agents like SHP2 or MEK inhibitors may be well-tolerated at appropriate doses.[11] However, some combinations, such as sotorasib with certain immunotherapies, have shown increased rates of severe adverse events in clinical studies, particularly hepatotoxicity.[12][13] Careful dose selection and scheduling are crucial to manage the safety of combination regimens.
Troubleshooting Guides
Issue 1: Unexpected Body Weight Loss in Study Animals
-
Potential Cause 1: Gastrointestinal (GI) Toxicity
-
Explanation: KRAS inhibitors can cause GI-related side effects such as diarrhea and nausea, leading to reduced food and water intake and subsequent weight loss.[1]
-
Suggested Action:
-
Monitor animal body weight and food/water consumption daily.
-
Consider dose reduction of the KRAS inhibitor.
-
Provide supportive care, such as nutritional supplements and hydration.
-
If using a combination therapy, evaluate the toxicity profile of the partner drug, as it may contribute to GI effects.
-
-
-
Potential Cause 2: Systemic Toxicity
-
Explanation: Weight loss can be a general indicator of poor tolerability and systemic toxicity. Some inhibitors may have off-target effects that contribute to this.[3]
-
Suggested Action:
-
Perform complete blood counts (CBC) and serum chemistry panels to assess for hematological and metabolic disturbances.
-
Conduct histological analysis of major organs (liver, kidneys, spleen, etc.) at the end of the study to identify any pathological changes.
-
Consider an alternative dosing schedule (e.g., intermittent dosing) to allow for recovery between treatments.
-
-
Issue 2: Elevated Liver Enzymes (ALT/AST) in Blood Samples
-
Potential Cause 1: Drug-Induced Hepatotoxicity
-
Explanation: Hepatotoxicity is a known side effect of some KRAS inhibitors, particularly sotorasib.[2][4] This can be exacerbated when given in combination with or following immunotherapy.[2][8]
-
Suggested Action:
-
Monitor serum ALT and AST levels regularly throughout the study.
-
Implement a dose-interruption or dose-reduction strategy if liver enzymes exceed a predefined threshold (e.g., >3x the upper limit of normal).
-
Conduct histopathological examination of liver tissue to assess for signs of injury, such as necrosis or inflammation.
-
If the study involves prior or concurrent immunotherapy, consider a "lead-in" period with the KRAS inhibitor alone before introducing the immunotherapy agent, as this has been shown to mitigate toxicity in clinical settings.
-
-
-
Potential Cause 2: Off-Target Effects
-
Explanation: The inhibitor may have off-target effects on hepatic cellular pathways. The chemical properties of the drug can influence its potential for off-target binding and toxicity.[5]
-
Suggested Action:
-
Review the preclinical pharmacology data of the specific inhibitor for known off-target activities.
-
If hepatotoxicity is a persistent issue, consider evaluating an alternative KRAS inhibitor with a different chemical scaffold and potentially a more favorable safety profile.[5]
-
-
Issue 3: Interstitial Lung Disease (ILD)-like Symptoms in Animal Models
-
Potential Cause: Off-Target PPARγ Activation (Sotorasib)
-
Explanation: A preclinical study has shown that sotorasib can bind to PPARγ in lung tissue, leading to a cascade of events that result in lung epithelial injury and fibrosis, mimicking ILD.[10]
-
Suggested Action:
-
Monitor animals for respiratory distress.
-
At necropsy, perform careful gross examination of the lungs and collect tissue for histopathology, looking for signs of inflammation and fibrosis.
-
Consider co-administration of an agent that can mitigate this specific off-target effect. The compound hyperoside, which suppresses the expression of FABP4 (a key mediator in this toxicity pathway), has been shown to reduce sotorasib-induced lung injury in mice.[10]
-
-
Data on KRAS Inhibitor Toxicity in Animal Models
Table 1: Toxicity and Tolerability of Single-Agent KRAS Inhibitors in Preclinical Models
| KRAS Inhibitor | Target | Animal Model | Dose and Route | Key Toxicity/Tolerability Findings | Reference |
| MRTX1133 | KRAS G12D | Xenograft Mouse Model (Pancreatic Cancer) | 30 mg/kg, twice daily (IP) | Near-complete tumor response without weight loss or overt signs of toxicity for up to 28 days. | [9] |
| ADT-007 | Pan-RAS | Mouse Models (GI Cancer) | Not specified (local administration) | No overt signs of toxicity (body weight loss or organ pathology in lungs, heart, liver, GI tract). | [14] |
| Adagrasib | KRAS G12C | Intracranial Xenograft Mouse Model (NSCLC) | 100 mg/kg, twice daily | Extended survival with no reported toxicity in this study. | [15][16] |
| BI-0474 | KRAS G12C | H358 Xenograft Mouse Model | 40 and 80 mg/kg (IP) | Dose-dependent tumor growth inhibition, but both treated groups experienced some degree of mouse weight loss. |
Table 2: Toxicity and Tolerability of KRAS Inhibitor Combination Therapies in Preclinical Models
| KRAS Inhibitor Combination | Animal Model | Key Toxicity/Tolerability Findings | Reference |
| Sotorasib + RMC-4630 (SHP2 inhibitor) | Mouse Xenograft Models | The combination was reported to be safe and well-tolerated. TRAEs were consistent with the known safety profiles of each agent. | [11] |
| ARS-1620 (KRAS G12C inhibitor) + Linsitinib (IGF1R inhibitor) + Everolimus (mTOR inhibitor) | KRAS-driven Lung Cancer Mouse Models | This combination was associated with greater tolerability compared to combinations involving the MEK inhibitor trametinib. | [1] |
| Sotorasib + KPT9274 (PAK4 inhibitor) | MIA PaCa-2 Xenograft Mouse Model | No significant change in the body weights of mice during treatment. No signs of organ toxicity upon gross autopsy. | [17] |
Experimental Protocols
Protocol 1: General Toxicity Assessment in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are subcutaneously implanted with human cancer cells harboring the target KRAS mutation.
-
Treatment Groups:
-
Vehicle control (e.g., saline, DMSO solution).
-
KRAS inhibitor monotherapy (at low, medium, and high doses).
-
Combination therapy (KRAS inhibitor + partner drug).
-
-
Drug Administration: The KRAS inhibitor and any combination agents are administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined schedule (e.g., daily, twice daily).
-
Toxicity Monitoring:
-
Body Weight: Measure and record the body weight of each animal at least three times per week. A weight loss of >15-20% is often a humane endpoint.
-
Clinical Observations: Observe animals daily for signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
Blood Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis (including ALT and AST).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect major organs (liver, spleen, kidneys, lungs, heart, GI tract) and fix them in formalin for histopathological analysis to identify any treatment-related changes.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
References
- 1. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of [124I]-Sotorasib for the Imaging of Kirsten Rat Sarcoma G12C Mutant Tumors [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: OA03.03 Sotorasib in Combination with RMC-4630, a SHP2 Inhibitor, in KRAS p.G12C-Mutated NSCLC and Other Solid Tumors [scholars.duke.edu]
- 9. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 11. onclive.com [onclive.com]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to KRAS Inhibitors In Vitro
Welcome to the technical support center for researchers encountering resistance to KRAS inhibitors in their in vitro experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate and overcome challenges in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with KRAS inhibitors.
Problem 1: Apparent Intrinsic Resistance to a KRAS G12C Inhibitor in a KRAS G12C-mutant Cell Line
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Low dependence on the MAPK/ERK pathway | 1. Assess Pathway Dependence: Perform a baseline Western blot to compare the phosphorylation levels of key downstream effectors of both the MAPK/ERK (p-ERK, p-MEK) and PI3K/AKT/mTOR (p-AKT, p-S6) pathways.[1] 2. Compare with MEK inhibitor: Treat the cells with a MEK inhibitor (e.g., trametinib) and compare the effect on cell viability to that of the KRAS G12C inhibitor. Similar low efficacy may confirm low MAPK pathway dependence. |
| Co-occurring mutations | 1. Genomic Analysis: If not already done, perform genomic sequencing of your cell line to identify potential co-mutations in genes such as TP53, STK11/LKB1, or KEAP1, which have been associated with reduced sensitivity to KRAS inhibitors.[2] 2. Literature Review: Check the literature for data on how these co-mutations affect KRAS inhibitor sensitivity in your specific cancer type. |
| Epithelial-to-Mesenchymal Transition (EMT) phenotype | 1. Assess EMT Markers: Perform Western blot or qPCR to analyze the expression of EMT markers (e.g., increased Vimentin, Snail; decreased E-cadherin). Mesenchymal cells can exhibit reduced sensitivity to KRAS inhibition.[2] |
| Experimental setup issues | 1. Verify Inhibitor Activity: Test the inhibitor on a known sensitive KRAS G12C-mutant cell line (e.g., NCI-H358) to confirm its potency. 2. Optimize Seeding Density: Ensure the cell seeding density in your viability assays is optimal for the growth rate of your cell line. |
Problem 2: Development of Acquired Resistance in a Previously Sensitive Cell Line
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Secondary KRAS Mutations | 1. Sequence KRAS: Extract genomic DNA from the resistant cells and sequence the KRAS gene to check for secondary mutations in the switch-II pocket (e.g., Y96D/S, R68M) or other activating mutations (e.g., G12V, G13D).[3][4] 2. Test Alternative Inhibitors: If a secondary mutation is identified, test the efficacy of a different KRAS G12C inhibitor, as some mutations confer resistance to one inhibitor but not another (e.g., some sotorasib-resistant mutations are sensitive to adagrasib).[3] |
| Bypass Pathway Activation | 1. Phospho-protein Array/Western Blot: Analyze the resistant cells for reactivation of the MAPK pathway (rebound p-ERK) and activation of parallel pathways like PI3K/AKT/mTOR (increased p-AKT, p-mTOR).[1] 2. RTK Activation: Investigate the upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, or MET, which can drive resistance by activating wild-type RAS or other downstream pathways.[2][3] |
| KRAS G12C Amplification | 1. Copy Number Analysis: Perform digital droplet PCR (ddPCR) or fluorescence in situ hybridization (FISH) to determine if the KRAS G12C allele has been amplified in the resistant cells.[5] |
| Histological Transformation | 1. Microscopy and Marker Analysis: For 3D cultures or in vivo-derived resistant cells, assess for changes in morphology, such as a shift from an adenocarcinoma to a squamous cell carcinoma phenotype, and analyze relevant markers.[1] |
Problem 3: Inconsistent Western Blot Results for KRAS Signaling Pathways
Possible Causes and Solutions
| Possible Cause | Recommended Troubleshooting Steps |
| Weak or No Signal for Phospho-proteins | 1. Sample Preparation: Ensure rapid cell lysis on ice with freshly added phosphatase and protease inhibitors to prevent dephosphorylation and degradation. 2. Positive Control: Include a positive control, such as lysates from cells treated with a known activator of the pathway (e.g., EGF for the MAPK pathway), to validate the antibody and protocol.[6] 3. Antibody and Reagent Quality: Verify that the primary and secondary antibodies are validated for your application and have been stored correctly. Ensure detection reagents are not expired. |
| High Background | 1. Blocking: Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk in TBST) and increasing the blocking time. 2. Washing: Increase the number and duration of wash steps with TBST to remove non-specific antibody binding. |
| Bands at Incorrect Molecular Weight | 1. Antibody Specificity: Check the antibody datasheet to confirm its specificity and expected band size. Run a positive control with a known protein size. 2. Protein Modifications: Consider post-translational modifications or protein cleavage that might alter the apparent molecular weight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to KRAS G12C inhibitors in vitro?
A1: The most frequently observed mechanisms of acquired resistance in vitro include:
-
On-target secondary mutations in the KRAS gene that either prevent the inhibitor from binding or lock KRAS in its active, GTP-bound state.[3][4]
-
Bypass signaling through the activation of other pathways, most commonly the reactivation of the MAPK pathway through upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, or activation of the PI3K/AKT/mTOR pathway.[1][3]
-
Amplification of the KRAS G12C allele , which increases the amount of the target protein beyond what the inhibitor can effectively suppress.[5]
Q2: How can I overcome resistance mediated by bypass signaling pathways?
A2: A common strategy is to use combination therapies that target both KRAS G12C and the activated bypass pathway. For example:
-
If you observe RTK activation, a combination with an RTK inhibitor (e.g., an EGFR inhibitor for EGFR activation) can be effective.
-
Co-inhibition of SHP2, a key node downstream of many RTKs, can prevent the reactivation of RAS signaling.[1]
-
If the PI3K/AKT/mTOR pathway is activated, combining the KRAS inhibitor with a PI3K, AKT, or mTOR inhibitor can restore sensitivity.[1]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance is when cancer cells are not sensitive to the KRAS inhibitor from the start of the treatment. This can be due to factors like the cancer cell's low dependence on the KRAS signaling pathway for survival or the presence of pre-existing co-mutations that allow it to bypass the effects of the inhibitor. Acquired resistance develops in cancer cells that were initially sensitive to the inhibitor. This occurs through the selection and growth of cells that have developed new mutations or activated other signaling pathways to survive the drug treatment.
Q4: How long does it typically take to generate a KRAS inhibitor-resistant cell line in vitro?
A4: The timeline can vary significantly depending on the cell line and the inhibitor concentration used. It generally involves continuous exposure to the inhibitor for several months. The process often starts with the IC50 concentration and is gradually increased as the cells adapt and resume proliferation.[7]
Q5: Are there pan-KRAS inhibitors that can overcome resistance from secondary KRAS mutations?
A5: Research is ongoing into pan-RAS and RAS(ON) inhibitors that target multiple KRAS mutants or the active state of KRAS, respectively.[5][8] These next-generation inhibitors may be able to overcome resistance mediated by specific secondary mutations that affect the binding of first-generation covalent inhibitors.[9][10]
Data Presentation: Efficacy of Combination Therapies
The following tables summarize in vitro data on combination strategies to overcome resistance to KRAS G12C inhibitors.
Table 1: Combination of KRAS G12C Inhibitors with SHP2 Inhibitors
| Cell Line | KRAS G12C Inhibitor | SHP2 Inhibitor | Effect of Combination | Reference |
| Various NSCLC and PDAC models | Adagrasib (MRTX849) | TNO155 | Overcame adaptive resistance and enhanced tumor growth inhibition. | [3] |
| KRAS G12C-mutant models | Sotorasib (AMG 510) | RMC-4630 | Led to sustained RAS pathway suppression and improved efficacy. | [1] |
Table 2: Combination of KRAS G12C Inhibitors with Other Targeted Agents
| Cell Line | KRAS G12C Inhibitor | Combination Agent | Target of Combination Agent | Effect of Combination | Reference |
| KRAS G12C-mutant NSCLC | Sotorasib | Crizotinib | MET | Restored sensitivity in MET-amplified resistant cells. | [3] |
| KRAS G12C-mutant CRC | Adagrasib | Cetuximab | EGFR | Increased response rate compared to monotherapy in preclinical models. | [3] |
| Y96D/S mutant cell lines | Sotorasib/Adagrasib | BI-3406 + Trametinib | SOS1 + MEK | Overcame acquired resistance from these secondary mutations. | [3] |
| KRAS G12C-mutant NSCLC | Sotorasib | Copanlisib | PI3K | Restored sensitivity in acquired resistant cells with PI3K pathway upregulation. | [7] |
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
This protocol provides a general framework for developing KRAS inhibitor-resistant cell lines. Note: This process is lengthy and requires optimization for each cell line.
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of the KRAS inhibitor in your parental cell line using a standard cell viability assay (e.g., CellTiter-Glo) after 72 hours of treatment.
-
Initial Chronic Exposure: Culture the parental cells in media containing the KRAS inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, most cells will die or enter a quiescent state. Continue to replace the drug-containing media every 3-4 days.
-
Dose Escalation: Once the cells adapt and resume proliferation (this may take several weeks to months), gradually increase the inhibitor concentration. A common approach is to double the concentration at each step.
-
Isolate Resistant Clones: When the cells are able to proliferate steadily in a high concentration of the inhibitor (e.g., 1-2 µM), you have a resistant population.[7] You can then either use this polyclonal population or isolate single-cell clones through limiting dilution.
-
Characterize Resistance: Confirm the resistance by performing a dose-response curve and comparing the IC50 of the resistant line to the parental line. A significant fold-change (e.g., >10-fold) indicates resistance.
-
Maintain Resistant Culture: Continuously culture the resistant cells in the presence of the inhibitor to maintain the resistance phenotype.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of your KRAS inhibitor(s). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix them to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add CellTiter-Glo® Reagent to each well (typically in a 1:1 ratio with the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 values.
Protocol 3: Western Blot for MAPK and PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
-
Sample Preparation:
-
Culture and treat your cells as required for your experiment.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin) overnight at 4°C with gentle agitation.[6][11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: Simplified KRAS signaling pathway and points of therapeutic intervention.
Caption: Workflow for identifying and overcoming acquired resistance in vitro.
References
- 1. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 10. ilcn.org [ilcn.org]
- 11. Combination Therapy of the Active KRAS-Targeting Antibody inRas37 and a PI3K Inhibitor in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
KRAS inhibitor-23 experimental variability and reproducibility
Welcome to the technical support center for KRAS inhibitor-23. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate the experimental complexities of this novel covalent inhibitor.
Disclaimer: this compound is a fictional compound created for illustrative purposes. The data, protocols, and troubleshooting advice are based on established principles and published data for real-world KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It specifically binds to the cysteine residue at position 12, which is unique to this mutant.[1] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways responsible for cell proliferation and survival, such as the MAPK pathway (RAF-MEK-ERK).[1][2][4][5]
Q2: How should this compound be stored and handled?
A2: For long-term stability, the lyophilized powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.
Q3: What are the recommended solvents and formulations for this compound?
A3: Solubility and formulation are critical for experimental success. Due to the hydrophobic nature of many small molecule inhibitors, proper solubilization is key.[7][8] Refer to the table below for recommended starting points for both in vitro and in vivo applications. Always test solubility on a small scale first.[6]
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors like this compound?
A4: Resistance to KRAS G12C inhibitors can be complex and multifactorial. Mechanisms are broadly categorized as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS signaling).[9]
-
On-Target Resistance: This includes secondary mutations in the KRAS G12C gene that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele.[4][9]
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass KRAS dependency.[4] Common mechanisms include feedback reactivation of upstream receptors like EGFR or FGFR, or new mutations in downstream effectors like BRAF, MEK, or the PI3K/AKT pathway.[4][10][11] Non-genetic mechanisms such as histological transdifferentiation or the epithelial-to-mesenchymal transition (EMT) have also been observed.[9][10]
Data Presentation
Table 1: Physicochemical & In Vitro Properties of this compound
| Property | Value |
| Target | KRAS G12C |
| Mechanism | Covalent, Irreversible Inhibitor |
| Molecular Formula | C₃₂H₄₁N₇O₂ |
| Molecular Weight | 555.7 g/mol |
| CAS Number | 2734060-73-0 (Fictional) |
| IC₅₀ (SOS1-mediated Nucleotide Exchange) | 0.48 nM[6] |
| IC₅₀ (MIA PaCa-2 Cell Viability) | 5 nM |
| IC₅₀ (NCI-H358 Cell Viability) | 8 nM |
Table 2: Recommended Solubilization Formulations
| Application | Formulation Components (in order of addition) | Max Concentration |
| In Vitro Stock Solution | 100% DMSO | 50 mM |
| In Vivo (Oral Gavage) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL[12] |
| In Vivo (Alternative) | 0.5% Carboxymethyl cellulose, 0.25% Tween 80 in water | 1 mg/mL[6] |
Troubleshooting Guides
Q5: My measured IC₅₀ values are significantly higher than the datasheet or are highly variable between experiments. What could be the cause?
A5: This is a common issue stemming from several potential factors.
-
Compound Solubility/Stability: Poor solubility is a primary cause of reduced apparent potency. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into aqueous cell culture media. Prepare fresh dilutions for each experiment from a frozen stock.
-
Cell Culture Conditions:
-
Cell Density: Ensure you are seeding a consistent number of cells for each experiment. Overly confluent or sparse cells can respond differently to treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Test if reducing the serum percentage during treatment affects your results.
-
Cell Line Integrity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Confirm that the KRAS G12C mutation is present and that the cells have not been contaminated or misidentified.
-
-
Assay Protocol:
-
Incubation Time: Covalent inhibitors require sufficient time to bind. Ensure your treatment duration (typically 72 hours for viability assays) is consistent.
-
Reagent Quality: Use high-quality, calibrated pipettes and ensure assay reagents (e.g., CellTiter-Glo) are within their expiration date and were stored correctly.
-
Q6: I am not observing the expected decrease in downstream pERK levels via Western Blot after treatment. Why?
A6: Lack of downstream pathway inhibition can point to issues with the experiment or underlying biological resistance.
-
Experimental Timeline: The inhibition of pERK is often rapid but can be transient due to feedback mechanisms.[13] Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the optimal time point for observing maximal pERK inhibition.
-
Feedback Reactivation: Inhibition of the MAPK pathway can trigger a rapid feedback loop, leading to the reactivation of upstream signaling and a rebound in pERK levels.[9][10][13] This is a known adaptive resistance mechanism.
-
Compound Potency: Double-check your dilutions and the concentration used. Treat cells with a range of concentrations (e.g., 0.1x, 1x, 10x, 100x the viability IC₅₀) to assess the dose-response relationship.
-
Lysis and Sample Handling: Use fresh lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation states. Ensure protein samples are quantified accurately and equal amounts are loaded for blotting.
Q7: My cells initially respond to this compound but quickly develop resistance. What is happening?
A7: The development of acquired resistance is a significant clinical and preclinical challenge.[14] Continuous exposure to the inhibitor creates selective pressure for cells with pre-existing or newly acquired resistance mechanisms to grow.
-
Bypass Pathway Activation: As described in Q4, cells can activate parallel signaling pathways (e.g., PI3K/AKT) to survive despite KRAS G12C inhibition.[11] You can probe for this by performing Western blots for key nodes like pAKT.
-
Allele Amplification: Resistant cells may have amplified the KRAS G12C gene, increasing the amount of target protein to a level that overwhelms the inhibitor.[4] This can be assessed using qPCR or FISH.
-
Upstream Reactivation: The tumor cells may adapt by upregulating growth factor receptors (RTKs), which increases the pool of KRAS in the active, GTP-bound state that is insensitive to the inhibitor.[5][15]
Visualizations and Workflows
Diagram 1: Simplified KRAS Signaling & Inhibitor Action
References
- 1. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12C inhibitor 25 | KRAS G12C inhibitor | CAS 2734060-73-0 | Buy KRAS G12C inhibitor 25 from Supplier InvivoChem [invivochem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2019051291A1 - KRAS G12C INHIBITORS AND METHODS OF USE - Google Patents [patents.google.com]
- 9. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C inhibitor 28 I CAS#: 2649004-88-4 I KRAS G12C inhibitor I InvivoChem [invivochem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
Improving the bioavailability of KRAS inhibitor-23
Welcome to the technical support center for KRAS inhibitor-23. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it often a challenge for small molecule KRAS inhibitors like this compound?
A1: Bioavailability is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered drugs, this is influenced by factors like solubility, permeability, and first-pass metabolism.[2] Many small molecule inhibitors, including those targeting KRAS, are often highly lipophilic and poorly soluble in water ("brick-dust" molecules), which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][3] This poor aqueous solubility is a primary hurdle to achieving adequate oral bioavailability, which can lead to low drug exposure, high variability between subjects, and reduced therapeutic efficacy.[4][5]
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: Several innovative formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound.[4] The main approaches include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, which can improve the dissolution rate.[6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can enhance solubility and dissolution.[3][7] This can be achieved through techniques like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by forming microemulsions in the gut.[8]
-
Nanotechnology-Based Approaches: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation, improve solubility, and facilitate absorption.[4][9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6][8]
Q3: How do I choose the most suitable formulation strategy for my experiment?
A3: The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired therapeutic application, and the experimental context (e.g., preclinical vs. clinical). A logical approach to selection is outlined in the decision tree diagram below. Key considerations include the drug's melting point, solubility in different media, and its Biopharmaceutics Classification System (BCS) class.[7] For early preclinical studies, simple solutions using co-solvents or cyclodextrins might be sufficient to assess initial efficacy and toxicology.[6] For later-stage development, more advanced formulations like amorphous solid dispersions or nanoparticle systems may be necessary to achieve optimal pharmacokinetic profiles.[5]
Q4: What are the key pharmacokinetic parameters I should measure to assess the bioavailability of this compound?
A4: To evaluate bioavailability, you should conduct a pharmacokinetic study, typically in an animal model, after oral and intravenous administration.[10] The key parameters derived from measuring the drug concentration in plasma over time are:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.[10]
-
Area Under the Curve (AUC): The total drug exposure over time.[10]
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Absolute Bioavailability (F%): Calculated by comparing the AUC after oral administration to the AUC after intravenous administration (AUCoral / AUCiv).
Troubleshooting Guide
Problem: I am observing low and highly variable plasma concentrations of this compound in my rodent studies.
-
Possible Cause 1: Poor Solubility and Dissolution. The compound may not be dissolving adequately in the gastrointestinal fluids.
-
Solution: Consider formulating the inhibitor using a bioavailability-enhancing technique. For initial studies, a simple formulation with a co-solvent system (e.g., PEG 400, Tween 80) or a cyclodextrin-based solution can be tested.[6] If variability persists, advancing to a solid dispersion or a lipid-based formulation may provide more consistent results.[3][8]
-
-
Possible Cause 2: First-Pass Metabolism. The inhibitor may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.[2]
-
Solution: Conduct an in vitro metabolism study using liver microsomes to assess the metabolic stability of this compound. If metabolism is high, structural modification of the molecule may be necessary in the long term.[1] For formulation-based approaches, some nanoparticle systems can partially protect the drug from metabolic enzymes.[9]
-
Problem: My formulation of this compound appears stable initially but precipitates upon dilution in aqueous media for in vitro cell-based assays.
-
Possible Cause: Supersaturation and Precipitation. Many enabling formulations, such as those using co-solvents, create a supersaturated state when diluted into an aqueous environment, which is often unstable and leads to precipitation.
-
Solution: Incorporate a precipitation inhibitor, such as a hydrophilic polymer like HPMC or PVP, into your formulation.[7] These polymers can help maintain the supersaturated state and prevent the drug from crashing out of solution. When preparing for cell-based assays, perform serial dilutions and visually inspect for precipitation at each step.
-
Problem: My in vitro dissolution results for a new nanoparticle formulation are promising, but the in vivo bioavailability is still poor.
-
Possible Cause 1: In Vitro-In Vivo Correlation (IVIVC) Mismatch. The conditions of the in vitro dissolution test may not accurately reflect the complex environment of the gastrointestinal tract.[11]
-
Solution: Use more biorelevant dissolution media that simulate fasted or fed state intestinal fluids (FaSSIF or FeSSIF). This can provide a better prediction of in vivo performance.[12]
-
-
Possible Cause 2: Permeability-Limited Absorption. Even if the drug is fully dissolved, its ability to pass through the intestinal wall may be the limiting factor.
-
Possible Cause 3: Nanoparticle Instability or Aggregation. The nanoparticles may be aggregating in the stomach or intestines, reducing their effective surface area and dissolution advantage.
-
Solution: Characterize the size and stability of your nanoparticles in simulated gastric and intestinal fluids. Ensure the formulation includes sufficient stabilizers to prevent aggregation under these conditions.[13]
-
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data for this compound in different formulations after a single oral dose of 10 mg/kg in rats. These values are illustrative and intended to show the potential impact of various bioavailability enhancement strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 150 ± 45 | 4.0 | 950 | 8% |
| Co-solvent Solution | 480 ± 120 | 2.0 | 2,800 | 23% |
| Amorphous Solid Dispersion | 950 ± 210 | 1.5 | 6,100 | 51% |
| PLGA Nanoparticle | 1100 ± 250 | 2.0 | 7,800 | 65% |
Data are presented as mean ± standard deviation. Absolute bioavailability is calculated relative to a 1 mg/kg intravenous dose.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy.
Key Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA), 2% w/v aqueous solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
Probe sonicator
Methodology:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. Ensure complete dissolution.
-
Aqueous Phase Preparation: Prepare a 2% w/v solution of PVA in deionized water. This will act as the surfactant.
-
Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while stirring vigorously on a magnetic stirrer.
-
Sonication: Immediately after adding the organic phase, place the beaker in an ice bath and sonicate the emulsion using a probe sonicator for 2 minutes (e.g., 40% amplitude, 5 seconds on, 5 seconds off). This reduces the emulsion droplet size.
-
Solvent Evaporation: Leave the resulting oil-in-water emulsion on the magnetic stirrer at room temperature for at least 4 hours in a fume hood to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA.
-
Storage/Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and either use immediately or freeze-dry (lyophilize) for long-term storage.
-
Characterization: Before in vivo use, characterize the nanoparticles for size, polydispersity index (PDI), and drug loading.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
This compound formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Equipment for intravenous (IV) administration (for bioavailability calculation)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the experiment. Fast rats overnight (approx. 12 hours) before dosing but allow free access to water.
-
Group Allocation: Divide rats into groups (n=3-5 per group).
-
Group 1: Oral administration of the test formulation (e.g., 10 mg/kg).
-
Group 2: Intravenous administration of this compound in a suitable solubilizing vehicle (e.g., 1 mg/kg) for absolute bioavailability determination.
-
-
Dosing: Administer the formulation to the rats via oral gavage. For the IV group, administer via tail vein injection. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at specified time points. A typical time course would be:
-
Pre-dose (0 hr)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated tubes. Keep the tubes on ice. Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate the plasma.[14]
-
Sample Storage: Carefully collect the supernatant (plasma) and store it in labeled cryovials at -80°C until analysis.
Protocol 3: Determination of Plasma Concentration by LC-MS/MS
This protocol provides a general workflow for quantifying this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Rat plasma samples
-
This compound analytical standard
-
Internal Standard (IS) - typically a stable isotope-labeled version of the drug
-
Acetonitrile (ACN) with 0.1% formic acid
-
Protein precipitation plates or tubes
-
LC-MS/MS system
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into blank rat plasma. Typical range: 1 - 2000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).[15]
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared samples onto an appropriate LC column (e.g., a C18 column). Use a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the analyte from plasma components.
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the standards.
-
Use the resulting regression equation to calculate the concentration of this compound in the unknown plasma samples.
-
Use the concentration-time data to perform pharmacokinetic analysis (see Protocol 2).
-
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Tackling Bioavailability Challenges for Small Molecules [catalent.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bioavailability of Drugs—The Current State of Knowledge [mdpi.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]
- 14. certara.com [certara.com]
- 15. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
Cell line contamination issues with KRAS inhibitor-23 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common cell line contamination issues encountered during experiments with KRAS inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KRAS inhibitor-23 shows variable efficacy across different experimental replicates. What could be the cause?
A1: Inconsistent efficacy of KRAS inhibitors can stem from several sources, with cell line integrity being a primary concern. The two most common underlying issues are mycoplasma contamination and cell line misidentification or cross-contamination. Both can significantly alter cellular physiology and drug response, leading to unreliable and irreproducible results. It is also possible that inconsistent experimental procedures, such as variations in cell seeding density or drug preparation, are contributing factors. We recommend systematically investigating these potential causes.
Q2: What is mycoplasma, and how can it affect my this compound experiments?
A2: Mycoplasma are small, wall-deficient bacteria that are a common contaminant of cell cultures.[1] Their presence can go undetected as they do not typically cause the turbidity often seen with other bacterial contamination.[1] Mycoplasma contamination can have profound effects on your experiments by:
-
Altering Drug Sensitivity: Studies have shown that mycoplasma infection can either increase or decrease cellular sensitivity to anticancer agents.[2][3] This can lead to a misinterpretation of the true efficacy of this compound.
-
Modifying Gene and Protein Expression: Mycoplasma can alter the expression of genes and proteins, including those in the KRAS signaling pathway, potentially masking the specific effects of your inhibitor.
-
Affecting Cell Growth and Viability: Contamination can inhibit cell proliferation and induce apoptosis, confounding the results of viability assays used to assess inhibitor efficacy.[2]
Q3: What is cell line misidentification, and why is it a critical issue?
A3: Cell line misidentification occurs when a cell line is incorrectly labeled, either through human error or as a result of being overgrown by a more aggressive cell line (cross-contamination). This is a widespread problem in biomedical research, with estimates suggesting that 15-36% of cell lines may be misidentified.[4] Using a misidentified cell line means that your experimental results may not be relevant to the cancer type you intend to study. For example, you may be testing a KRAS G12C inhibitor on a cell line you believe to be a KRAS G12C-mutant lung cancer line, when it is in fact a different cell line with a different KRAS mutation status or from a different tissue of origin altogether.
Q4: How often should I test my cell lines for mycoplasma contamination and authenticity?
A4: Regular testing is crucial for maintaining the integrity of your research.
-
Mycoplasma Testing: It is recommended to test your cell cultures for mycoplasma monthly.[5] You should also test any new cell lines upon receipt and before incorporating them into your experiments.
-
Cell Line Authentication: Authentication should be performed when a new cell line is established or acquired, before freezing a new cell bank, and at the beginning and end of a series of experiments. Many journals and funding agencies now require proof of cell line authentication.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound
Possible Cause: Mycoplasma contamination altering cellular response to the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Detailed Steps:
-
Quarantine the cell line: Immediately stop using the suspicious cell line in new experiments to prevent potential cross-contamination.
-
Test for Mycoplasma: Use a sensitive and rapid method like PCR to test a sample of the cell culture supernatant.
-
Analyze Results:
-
If negative: The inconsistency may be due to other experimental variables. Carefully review your protocol for cell seeding, drug dilution, and assay timing.
-
If positive: The mycoplasma is the likely cause of the variability.
-
-
Action for Positive Result:
-
Recommended: Discard the contaminated cell stock and thaw a new, early-passage vial that has been previously authenticated and tested negative for mycoplasma.
-
Alternative: If the cell line is irreplaceable, treatment with a mycoplasma removal agent can be attempted. However, be aware that these agents can also affect cell physiology, and the cell line should be thoroughly re-characterized after treatment.
-
-
Re-test and Repeat: After treatment or starting with a new vial, re-test for mycoplasma to confirm its absence. Then, repeat the this compound efficacy experiment.
Issue 2: Unexpected resistance or lack of response to this compound in a supposedly sensitive cell line
Possible Cause: The cell line may be misidentified or have genetically drifted to a resistant phenotype.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected drug resistance.
Detailed Steps:
-
Verify KRAS Mutation: Confirm the KRAS mutation status of your cell line using a reliable method such as sequencing.
-
Authenticate the Cell Line: Perform Short Tandem Repeat (STR) profiling to generate a genetic fingerprint of your cell line.
-
Compare STR Profile: Compare the obtained STR profile with a reference database (e.g., ATCC, DSMZ).
-
If the profile matches: The cell line is likely authentic. The resistance could be due to genetic drift over extensive passaging or the development of acquired resistance mechanisms. Investigate downstream signaling pathways (e.g., p-ERK, p-AKT) to look for feedback activation.
-
If the profile does not match: The cell line is misidentified.
-
-
Action for Misidentified Cell Line:
-
Immediately cease all experiments with this cell line.
-
Discard all stocks of the misidentified line.
-
Obtain a new, authenticated vial from a reputable cell bank.
-
Re-evaluate all previous data generated with the misidentified cell line.
-
Quantitative Data Summary
Table 1: Comparison of Mycoplasma Detection Methods
| Method | Turnaround Time | Sensitivity | Comments |
| PCR | A few hours | High | Detects DNA of common mycoplasma species; rapid and sensitive.[6] |
| DNA Staining (e.g., Hoechst) | Several days | Medium | Stains mycoplasma DNA, which appears as fluorescent spots around the cell nucleus.[6] |
| Culture Isolation | At least 4 weeks | High | Considered the "gold standard" but is time-consuming.[6] |
| Enzymatic/ELISA | Rapid | Medium | Detects mycoplasmal enzymes.[6] |
Table 2: Interpretation of STR Profiling Results for Human Cell Lines
| Percent Match to Reference Profile | Interpretation | Recommended Action |
| >80% | Authentic | Cell line identity is confirmed. |
| 56% - 80% | Indeterminate | Further investigation is needed. May indicate genetic drift or a mixture of cell lines. |
| <56% | Unrelated | The cell line is not the same as the reference. |
Key Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol is a general guideline for PCR-based mycoplasma detection.
Materials:
-
Cell culture supernatant
-
PCR master mix with primers specific for mycoplasma 16S rRNA genes
-
Positive control (mycoplasma DNA)
-
Negative control (sterile water)
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Sample Preparation:
-
Culture cells to at least 80% confluency. For optimal results, ensure cells have been cultured without antibiotics for at least three days.[7]
-
Collect 100 µL of the cell culture medium into a sterile microcentrifuge tube.[7]
-
Heat the sample at 95°C for 5 minutes.[7]
-
Centrifuge at 15,000 x g for 5 minutes.[7]
-
Use 1-2 µL of the supernatant as the template for the PCR reaction.[7]
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the manufacturer's instructions for your specific mycoplasma detection kit.
-
Add the sample supernatant, positive control, and negative control to their respective PCR tubes.
-
Run the PCR program on a thermocycler. A typical program involves an initial denaturation step, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.[8]
-
-
Detection of PCR Products:
-
Prepare a 2% agarose gel.[7]
-
Mix the PCR products with a gel loading buffer and load them into the wells of the agarose gel, including a DNA ladder.[7]
-
Run the gel electrophoresis until the bands are adequately separated.[7]
-
Visualize the DNA bands using a UV transilluminator. A band of the expected size in the sample lane indicates mycoplasma contamination.[7]
-
Protocol 2: Cell Line Authentication by STR Profiling
This protocol outlines the general workflow for STR profiling.
Workflow:
-
DNA Extraction:
-
Multiplex PCR Amplification:
-
Dilute the extracted DNA to the recommended concentration (e.g., 0.5 ng/µL).[9]
-
Use a commercial STR profiling kit that amplifies at least eight core STR loci plus amelogenin for sex determination.[10]
-
Set up the PCR reaction with the diluted DNA and the STR primer mix.
-
Perform the PCR amplification in a thermocycler according to the kit's instructions.
-
-
Capillary Electrophoresis:
-
The fluorescently labeled PCR products are separated by size using a capillary electrophoresis instrument.[11]
-
-
Data Analysis:
-
The instrument's software detects the fluorescent fragments and generates an electropherogram.[11]
-
The software converts the fragment sizes into the number of repeats at each STR locus, creating a unique genetic profile for the cell line.[11]
-
Compare this profile to a reference database to confirm the cell line's identity.[11]
-
Signaling Pathway and Workflow Diagrams
Caption: Simplified KRAS signaling pathway and the action of an inhibitor.
Caption: Experimental workflow for in vitro efficacy testing of a KRAS inhibitor.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexxbioanalytics.com [idexxbioanalytics.com]
- 5. 3 Best Practices for Preventing Contamination in Life Science Labs [pion-inc.com]
- 6. A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alstembio.com [alstembio.com]
- 8. portals.broadinstitute.org [portals.broadinstitute.org]
- 9. cccells.org [cccells.org]
- 10. iclac.org [iclac.org]
- 11. researchgate.net [researchgate.net]
Inconsistent results with KRAS inhibitor-23 what to check
Welcome to the technical support center for KRAS Inhibitor-23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It works by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein.[2] This locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.[4][5][6][7]
Q2: We are observing variable efficacy of this compound across different cancer cell lines with the same KRAS G12C mutation. What could be the reason?
Inconsistent efficacy, even in cell lines with the target KRAS G12C mutation, can be attributed to several factors:
-
Primary (Intrinsic) Resistance: The cancer cells may have pre-existing mechanisms that make them less sensitive to the inhibitor. This can include:
-
Co-occurring Genetic Alterations: Mutations in other genes, such as KEAP1, SMARCA4, and CDKN2A/B, have been associated with poorer outcomes with KRAS G12C inhibitors.[8][9]
-
High Basal Receptor Tyrosine Kinase (RTK) Activation: Some cancer cells, particularly colorectal cancer cells, exhibit high baseline activation of RTKs like EGFR, which can sustain downstream signaling even when KRAS G12C is inhibited.[9]
-
Histological Subtype: The tissue of origin can influence response. For example, KRAS G12C-mutant colorectal cancers tend to be less responsive to monotherapy compared to non-small cell lung cancers.[10][11]
-
-
Experimental Variability: Ensure consistent experimental conditions, including cell passage number, confluency, and inhibitor concentration and stability.
Q3: Our initially responsive cell line is developing resistance to this compound over time. What are the potential mechanisms of this acquired resistance?
Acquired resistance to KRAS inhibitors is a significant challenge and can occur through various mechanisms:[10][12]
-
On-Target Resistance:
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene that prevent the inhibitor from binding effectively or that reactivate the protein.[1][12][13] Examples include mutations at positions G12, G13, Q61, R68, H95, and Y96.[1][13]
-
KRAS Gene Amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher protein levels, overwhelming the inhibitor.[1][12]
-
-
Off-Target Resistance (Bypass Mechanisms):
-
Reactivation of the MAPK Pathway: The cell can bypass KRAS G12C inhibition by activating other proteins in the MAPK pathway, such as NRAS, HRAS, BRAF, or MEK.[12][13]
-
Activation of Parallel Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of KRAS signaling.[4][14]
-
Upstream RTK Activation: Feedback mechanisms can lead to the activation of RTKs (e.g., EGFR, FGFR1, MET), which then reactivate wild-type RAS isoforms or other downstream pathways.[1][15]
-
Histological Transformation: In some cases, the cancer cells can change their type, for example, from adenocarcinoma to squamous cell carcinoma, rendering them less dependent on the original signaling pathway.[13][15]
-
Epithelial-to-Mesenchymal Transition (EMT): This process can confer resistance by activating alternative survival signals.[14]
-
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Signaling (p-ERK, p-AKT)
If you observe inconsistent or a lack of reduction in phosphorylated ERK (p-ERK) or AKT (p-AKT) levels after treatment with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Check / Action |
| Inhibitor Integrity | - Verify the concentration and stability of your this compound stock solution. - Perform a dose-response experiment to confirm the IC50 in your cell line. |
| Cell Line Authenticity | - Confirm the identity and KRAS G12C mutation status of your cell line via STR profiling and sequencing. |
| Primary Resistance | - Genomic Analysis: Perform genomic sequencing to check for co-mutations in key resistance genes (KEAP1, SMARCA4, CDKN2A/B, TP53).[8] - Phospho-Proteomics: Analyze the baseline phosphorylation status of RTKs and key signaling nodes (e.g., EGFR, MET, FGFR1) to identify activated bypass pathways.[15] |
| Experimental Protocol | - Treatment Duration: Signaling pathways can sometimes rebound after initial inhibition.[16] Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) to assess the dynamics of pathway inhibition. - Lysate Preparation: Ensure proper and consistent lysate preparation techniques to preserve phosphorylation states. |
Issue 2: Development of Acquired Resistance in Long-Term Cultures
If your initially sensitive cell line loses its response to this compound after prolonged culture with the compound, use the following guide to investigate the resistance mechanism.
| Potential Mechanism | Experimental Approach to Investigate |
| Secondary KRAS Mutations | - Sanger or Next-Generation Sequencing (NGS): Sequence the KRAS gene in resistant clones to identify secondary mutations.[13] |
| KRAS Amplification | - Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH): Compare the KRAS gene copy number between sensitive and resistant cells.[1][12] |
| Bypass Pathway Activation | - Western Blotting/Phospho-Proteomics: Compare the activation status of key signaling proteins (EGFR, MET, FGFR1, BRAF, MEK, ERK, AKT) between sensitive and resistant cells.[15] - RNA Sequencing: Analyze gene expression changes to identify upregulated pathways in resistant cells. |
| Histological Transformation | - Microscopy and Marker Analysis: Visually inspect cell morphology and perform immunofluorescence or western blotting for lineage-specific markers (e.g., adenocarcinoma vs. squamous cell carcinoma markers).[13][15] |
Experimental Protocols
Protocol: Western Blot for Assessing KRAS Pathway Inhibition
-
Cell Seeding and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitor action.
Caption: Logical workflow for troubleshooting inconsistent results and resistance to KRAS inhibitors.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 8. youtube.com [youtube.com]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 12. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Look at Two Leading KRAS G12C Inhibitors: Sotorasib vs. Adagrasib
For decades, KRAS was considered an "undruggable" target in oncology. The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This guide provides a detailed comparison of two pioneering KRAS G12C inhibitors, sotorasib and adagrasib, offering researchers, scientists, and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their clinical use.
Sotorasib (formerly AMG 510) and adagrasib (formerly MRTX849) are both orally bioavailable small molecules that have demonstrated clinical activity against KRAS G12C-mutated cancers.[1][2] Both drugs work by selectively and irreversibly binding to the cysteine residue of the mutated KRAS G12C protein.[3][4][5][6] This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3][4][5][7]
Mechanism of Action: A Shared Strategy with Subtle Differences
Both sotorasib and adagrasib are covalent inhibitors that specifically target the KRAS G12C mutant protein.[8] In its normal function, the KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division.[4][5] The G12C mutation, a substitution of glycine for cysteine at codon 12, traps the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation.[3][6]
Sotorasib and adagrasib exploit the presence of the mutant cysteine. They form an irreversible covalent bond with this residue, locking the KRAS G12C protein in its inactive GDP-bound conformation.[3][4][5][7][9] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling and inhibiting cancer cell growth.[7][9] While their core mechanism is similar, differences in their chemical structures may influence their pharmacokinetic properties and clinical activity. For instance, adagrasib has a longer half-life than sotorasib (24.7 hours vs 5.5 hours) and has been designed to penetrate the central nervous system.[10]
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
Both sotorasib and adagrasib have demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. While no direct head-to-head trials have been completed, matching-adjusted indirect comparisons (MAICs) of pivotal clinical trial data provide insights into their relative efficacy.
An MAIC of the CodeBreaK 200 (sotorasib) and KRYSTAL-12 (adagrasib) trials showed comparable efficacy between the two drugs in terms of Progression-Free Survival (PFS) and Objective Response Rate (ORR).[11][12] However, in a subgroup of patients with baseline brain metastases, sotorasib showed a reduced risk of progression compared to adagrasib.[11][12] Another comparative analysis of data from the KRYSTAL-1, CodeBreak100, and CodeBreak200 trials suggested a non-significant trend towards better disease control with adagrasib in terms of PFS, while overall survival (OS) was comparable.[13][14]
| Efficacy Endpoint | Sotorasib (CodeBreaK 200) | Adagrasib (KRYSTAL-12) |
| Objective Response Rate (ORR) | 28.1% | 42.9% |
| Median Progression-Free Survival (PFS) | 5.6 months | 6.5 months |
| Median Overall Survival (OS) | 10.6 months | 12.6 months |
| Disease Control Rate (DCR) | 82.5% | 79.5% |
Note: Data are from separate clinical trials and not from a direct head-to-head comparison. Cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs.[15]
Efficacy in Colorectal Cancer (CRC)
The efficacy of KRAS G12C inhibitors as monotherapy in colorectal cancer is more modest compared to NSCLC.[16] This is thought to be due to feedback reactivation of the EGFR signaling pathway. Consequently, combination therapies are being actively investigated.
For sotorasib, the CodeBreaK 100 trial showed an ORR of 9.7% with monotherapy in patients with CRC.[16] However, when combined with the anti-EGFR antibody panitumumab, the ORR increased to 30% in the CodeBreaK 101 trial.[17]
Adagrasib monotherapy in the KRYSTAL-1 trial demonstrated an ORR of 19% in patients with CRC.[10] In combination with the anti-EGFR antibody cetuximab, the ORR was 34.0% in the same trial.[18]
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib Monotherapy | 9.7% | 4.0 months |
| Sotorasib + Panitumumab | 30% | 5.7 months |
| Adagrasib Monotherapy | 19% | 5.6 months |
| Adagrasib + Cetuximab | 34.0% | 6.9 months |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of KRAS inhibitors. Specific details may vary between studies.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358 for NSCLC, SW837 for CRC) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (sotorasib or adagrasib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
-
Cell Implantation: KRAS G12C mutant cancer cells are subcutaneously implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups and treated with the KRAS inhibitor (administered orally), a vehicle control, or a standard-of-care chemotherapy.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Conclusion
Sotorasib and adagrasib have revolutionized the treatment landscape for KRAS G12C-mutated cancers. Both drugs have demonstrated significant efficacy, particularly in NSCLC, and are being actively investigated in combination with other agents to enhance their activity, especially in CRC. While indirect comparisons suggest comparable efficacy, subtle differences in their pharmacokinetic profiles and activity in specific patient populations, such as those with brain metastases, may influence treatment decisions. The ongoing and future clinical trials, including potential head-to-head studies, will be crucial in further defining the optimal use of these groundbreaking therapies.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. onclive.com [onclive.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 6. What is Adagrasib used for? [synapse.patsnap.com]
- 7. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 8. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 9. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of KRAS G12C Inhibitors in Colorectal Cancer Models: Focus on Adagrasib
A direct comparison between a compound identified as "KRAS inhibitor-23" and adagrasib in colorectal cancer (CRC) models is not feasible based on currently available public data. Scientific literature and clinical trial databases do not provide sufficient information on a specific molecule designated "this compound" to conduct a meaningful comparative analysis. Therefore, this guide will provide a comprehensive overview of adagrasib, a well-documented KRAS G12C inhibitor, and where relevant, draw comparisons with sotorasib, another clinically advanced KRAS G12C inhibitor, to offer a valuable comparative context for researchers in the field.
Introduction to KRAS G12C Inhibition in Colorectal Cancer
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, and for decades, it was considered "undruggable." The discovery of a druggable pocket in the KRAS G12C mutant protein has led to the development of specific inhibitors, representing a significant breakthrough in targeted cancer therapy. In colorectal cancer, KRAS G12C mutations are present in approximately 3-4% of cases and are associated with a poor prognosis.[1][2] Adagrasib (KRAZATI®) is an oral, selective, and irreversible inhibitor of KRAS G12C that has shown significant clinical activity, particularly when used in combination with anti-EGFR therapies.[1][2][3]
Adagrasib: Mechanism of Action and Performance in CRC Models
Adagrasib covalently binds to the mutant cysteine residue at position 12 of the KRAS protein, locking it in an inactive, GDP-bound state.[3][4][5] This prevents the downstream activation of key signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[3][4]
Preclinical and Clinical Efficacy of Adagrasib
Preclinical studies demonstrated that adagrasib leads to tumor regression in KRAS G12C-mutated cancer models.[6] However, in CRC models, monotherapy with KRAS G12C inhibitors has shown limited efficacy due to a feedback reactivation of the epidermal growth factor receptor (EGFR) pathway.[1][7][8] This has led to the clinical investigation of adagrasib in combination with cetuximab, an EGFR inhibitor.
The KRYSTAL-1 trial is a key study that has evaluated the efficacy and safety of adagrasib in patients with KRAS G12C-mutated solid tumors, including a cohort of CRC patients.
Quantitative Data from Adagrasib Studies in CRC
| Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Clinical Trial |
| Adagrasib Monotherapy | 19% - 22%[2][9] | 73.8% - 87%[2][9] | 5.6 months[2] | 12.2 months[2] | KRYSTAL-1[2] |
| Adagrasib + Cetuximab | 34%[1][10][11] | 85.1%[1][10][11] | 6.9 months[1][10][11] | 15.9 months[10][11] | KRYSTAL-1[1][10][11] |
Comparison with Sotorasib in CRC Models
Sotorasib (LUMAKRAS®) is another FDA-approved KRAS G12C inhibitor. While direct head-to-head trials are limited, data from separate clinical trials can provide some context for their relative performance in CRC.
| Treatment | Objective Response Rate (ORR) | Key Clinical Trial |
| Sotorasib Monotherapy | 9.7%[9][12] | CodeBreaK 100[9][12] |
The data suggests that combination therapy with an EGFR inhibitor is a more effective strategy for treating KRAS G12C-mutated CRC than KRAS inhibitor monotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate KRAS inhibitors in CRC models.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: CRC cell lines harboring the KRAS G12C mutation (e.g., SW837, HCT-116) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., adagrasib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: CRC cells are treated with the KRAS inhibitor at various concentrations and time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS G12C).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
In Vivo Tumor Xenograft Model
-
Cell Implantation: KRAS G12C-mutant CRC cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The KRAS inhibitor (e.g., adagrasib) is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry). Tumor growth inhibition is calculated and statistical significance is determined.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of adagrasib inhibition.
Experimental Workflow for Comparing KRAS Inhibitors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Adagrasib in the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. KRAS G12C | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 7. mdpi.com [mdpi.com]
- 8. KRAS G12C Inhibitors in the Treatment of Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hematologyandoncology.net [hematologyandoncology.net]
- 10. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FDA Grants Accelerated Approval for Adagrasib Plus Cetuximab in KRAS G12C-Mutated Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides a detailed head-to-head in vitro comparison of key KRAS G12C inhibitors, focusing on their potency, selectivity, and mechanisms of action. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Executive Summary
This guide offers a comparative analysis of prominent KRAS G12C inhibitors, including the first-generation approved drugs sotorasib (AMG510) and adagrasib (MRTX849), alongside the next-generation inhibitor divarasib (GDC-6036). We present in vitro data on their biochemical and cellular potency, selectivity against wild-type KRAS and other mutants, and discuss their off-target profiles. Detailed experimental protocols for key assays and visualizations of the KRAS signaling pathway and experimental workflows are provided to support further research.
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of sotorasib, adagrasib, and divarasib from preclinical studies. These inhibitors are designed to covalently bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive, GDP-bound state.[1]
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| Sotorasib | KRAS G12C | Biochemical (TR-FRET) | 8.88 | [2] |
| KRAS WT | Biochemical (TR-FRET) | >100,000 | [2] | |
| KRAS G12D | Biochemical (TR-FRET) | >100,000 | [2] | |
| KRAS G12V | Biochemical (TR-FRET) | >100,000 | [2] | |
| Adagrasib | KRAS G12C | Cellular (NCI-H358) | 14 | [2] |
| KRAS G12C | Cellular (MIA PaCa-2) | 5 | [2] | |
| Divarasib | KRAS G12C | Biochemical | <0.01 | [3] |
| KRAS G12C | Cellular (alkylation EC50) | 2 | [3] |
| Inhibitor | Binding Affinity (KD) to KRAS G12C (nM) | Reference |
| Sotorasib | 220 | [4] |
| Adagrasib | 9.59 | [4][5] |
Note: IC50 and KD values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes.
Preclinical data indicates that divarasib demonstrates greater potency and selectivity in vitro compared to sotorasib and adagrasib.[6] Divarasib has been shown to be 5 to 20 times more potent and up to 50 times more selective than the first-generation inhibitors.[6]
Signaling Pathway and Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the subsequent engagement of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[7][8]
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. esmed.org [esmed.org]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Isoform Selectivity of KRAS Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting mutant KRAS proteins has marked a significant breakthrough in cancer therapy. However, the high degree of homology among RAS isoforms (KRAS, HRAS, and NRAS) presents a challenge in developing highly selective inhibitors. Understanding the cross-reactivity of a KRAS inhibitor with other RAS isoforms is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a framework for comparing the performance of a novel KRAS inhibitor, here exemplified as "KRAS inhibitor-23," with other established inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitor Potency and Selectivity
A critical aspect of characterizing a new KRAS inhibitor is to determine its potency and selectivity against the intended target relative to other RAS isoforms. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd) of the inhibitor for each isoform.
Table 1: Biochemical Potency (IC50, nM) of KRAS Inhibitors Against RAS Isoforms
| Inhibitor | KRAS G12C | Wild-Type KRAS | NRAS G12C | HRAS G12C |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Sotorasib (AMG 510) | 8.88[1] | >100,000[1] | Potent Inhibition | Potent Inhibition |
| Adagrasib (MRTX849) | Selective for KRAS G12C[2][3] | Low Inhibition | Less Potent than Sotorasib | Less Potent than Sotorasib |
| MRTX1133 (KRAS G12D Inhibitor) | 4.91[2][3] | 5.37[2][3] | Data not available | Data not available |
Note: Sotorasib has been shown to be a pan-RAS G12C inhibitor, potently inhibiting NRAS G12C and HRAS G12C[4]. Adagrasib is reported to be more selective for KRAS G12C[4]. MRTX1133 is a non-covalent inhibitor of KRAS G12D and is included for comparative purposes.
Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor selectivity relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP, a critical step in RAS activation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common readout method.
Protocol:
-
Reagents: Recombinant human KRAS, NRAS, and HRAS proteins (wild-type and mutant), fluorescently labeled GDP (e.g., BODIPY-FL-GDP), non-hydrolyzable GTP analog (e.g., GTPγS), and the guanine nucleotide exchange factor (GEF) SOS1.
-
Procedure:
-
Incubate the RAS protein with the fluorescently labeled GDP.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the nucleotide exchange reaction by adding the GEF and an excess of the non-hydrolyzable GTP analog.
-
Measure the decrease in the TR-FRET signal over time, which corresponds to the displacement of the fluorescent GDP.
-
-
Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (Thermal Shift Assay)
This assay determines whether the inhibitor binds to its target protein within a cellular context, which can stabilize the protein against thermal denaturation.
Protocol:
-
Cell Culture: Use cell lines endogenously expressing the target RAS isoforms (e.g., NCI-H358 for KRAS G12C).
-
Procedure:
-
Treat the cells with the inhibitor at various concentrations for a specified time.
-
Lyse the cells and subject the lysate to a temperature gradient.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantify the amount of soluble RAS protein at each temperature point using Western blotting or an immunoassay.
-
-
Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined. An increase in the Tm in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the methods used for inhibitor characterization.
Caption: RAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: Experimental workflow for determining the cross-reactivity of a novel KRAS inhibitor.
Structural Basis of Selectivity
The subtle differences in the amino acid sequences of RAS isoforms can be exploited to achieve inhibitor selectivity. For instance, the difference at residue 95 (Histidine in KRAS versus Leucine in NRAS) has been suggested to mediate isoform-specific binding of some KRAS G12C inhibitors[4]. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are invaluable for elucidating the binding mode of an inhibitor and understanding the structural determinants of its selectivity.
Conclusion
A thorough evaluation of the cross-reactivity of a new KRAS inhibitor is a cornerstone of its preclinical development. By employing a suite of biochemical and cellular assays, researchers can build a comprehensive selectivity profile. This data, when compared against established inhibitors, provides a clear understanding of the inhibitor's potential therapeutic advantages and liabilities. For "this compound," following the outlined experimental protocols and comparative analysis will be essential to define its place in the landscape of RAS-targeted therapies.
References
Synergistic Partners: Enhancing the Efficacy of KRAS G12C Inhibitors in Oncology
A Comparative Guide for Researchers and Drug Development Professionals
The advent of KRAS G12C inhibitors has marked a significant breakthrough in targeting what was once considered an "undruggable" oncogene. However, both intrinsic and acquired resistance mechanisms can limit their efficacy as monotherapies. This has spurred extensive research into combination strategies to enhance their anti-tumor activity and overcome resistance. This guide provides a comparative overview of the synergistic effects of KRAS G12C inhibitors, such as sotorasib and adagrasib, with other targeted agents, supported by preclinical and clinical data.
Data Presentation: Preclinical and Clinical Synergies
The following tables summarize the quantitative data from key studies investigating the synergistic effects of KRAS G12C inhibitors in combination with other drugs.
Preclinical Data: In Vitro and In Vivo Models
| KRAS G12C Inhibitor | Combination Partner | Cancer Model | Key Findings | Reference |
| Sotorasib | SHP2 Inhibitor (RMC-4630) | NSCLC Xenograft | Enhanced tumor growth inhibition compared to either agent alone. | [1] |
| Sotorasib | MEK Inhibitor (Selumetinib) | KRAS G12C Mutant Cell Lines | Synergistic reduction in cell viability. | [2] |
| Sotorasib | Farnesyl-transferase Inhibitor (Tipifarnib) | Lung Adenocarcinoma Xenografts | Pronounced tumor growth inhibition in both sotorasib-sensitive and -resistant models. | [3] |
| Sotorasib | BCL-XL PROTAC (DT2216) | KRAS G12C Xenografts | Significant tumor inhibition compared to sotorasib monotherapy. | [4] |
| Adagrasib | CDK4/6 Inhibitor (Abemaciclib) | NSCLC Brain Metastasis Model (SW1573) | Significantly improved survival and intracranial tumor control with the combination. | [5] |
| Adagrasib | EGFR Inhibitor (Cetuximab) | Colorectal Cancer Cell Lines | Mitigated adaptive resistance to adagrasib. | [6] |
Clinical Trial Data
| KRAS G12C Inhibitor | Combination Partner | Cancer Type | Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib | SHP2 Inhibitor (RMC-4630) | NSCLC (KRAS G12C inhibitor-naïve) | Phase 1b | 50% | Not Reported | [1] |
| Adagrasib | Cetuximab (EGFR Inhibitor) | Colorectal Cancer | Phase 1/2 (KRYSTAL-1) | 34% | 6.9 months | [7][8] |
| Sotorasib | Pembrolizumab (Anti-PD-1) | NSCLC | Phase 1/2 (CodeBreaK 100/101) | Favorable but with noted toxicities | Not Reported | [9] |
| Adagrasib | Pembrolizumab (Anti-PD-1) | NSCLC | Phase 2 (KRYSTAL-7) | 49% (preliminary) | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of KRAS inhibitor combinations.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of drug combinations on cancer cell viability.
1. Cell Seeding:
-
Culture KRAS G12C mutant cancer cells in appropriate media.
-
Seed cells into 96-well opaque-walled plates at a predetermined density (e.g., 3,000-5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor and the combination drug(s) in culture medium.
-
Add the single agents and their combinations to the respective wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified incubator with 5% CO₂.
3. Measurement of Cell Viability:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each compound and combination. Synergy is often assessed using models such as the Bliss additivity or Loewe additivity model.[11][12][13][14]
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the efficacy of drug combinations in a mouse model.
1. Cell Implantation:
-
Harvest KRAS G12C mutant cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, KRAS G12C inhibitor alone, combination drug alone, and the combination of both drugs.
-
Administer the treatments according to the specified dose and schedule (e.g., oral gavage daily).
3. Efficacy Assessment:
-
Measure tumor volumes and mouse body weights regularly (e.g., 2-3 times per week) to assess treatment efficacy and toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
4. Data Analysis:
-
Plot the mean tumor volume for each treatment group over time to visualize tumor growth inhibition.
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences in tumor growth between the treatment groups.[15][16][17][18]
Signaling Pathways and Mechanisms of Synergy
The rationale for combining KRAS G12C inhibitors with other agents often lies in overcoming the adaptive resistance mechanisms that cancer cells employ. A key mechanism is the feedback reactivation of the MAPK pathway and parallel signaling through pathways like PI3K/AKT.
KRAS Signaling and Feedback Reactivation
Mutant KRAS G12C constitutively activates downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving cell proliferation and survival.[19][20] However, inhibition of KRAS G12C can trigger a feedback loop, often mediated by receptor tyrosine kinases (RTKs) like EGFR, leading to the reactivation of wild-type RAS and subsequent MAPK signaling, thereby limiting the inhibitor's efficacy.[21]
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCL-XL PROTAC degrader DT2216 synergizes with sotorasib in preclinical models of KRASG12C-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. Adagrasib Plus Cetuximab in KRAS G12C–Mutated Colorectal Cancer - The ASCO Post [ascopost.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Positive results for combination in KRAS G12C-mutated NSCLC [dailyreporter.esmo.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. ch.promega.com [ch.promega.com]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation KRAS Inhibition: A Comparative Analysis of KRAS Inhibitor-23 Against Predecessor G12C Inhibitors
A new frontier in targeting KRAS-mutant cancers has emerged with the development of KRAS inhibitor-23 (also known as INCB159020), a potent and selective inhibitor of the KRAS G12D mutation. This marks a significant advancement from the first generation of clinically approved KRAS inhibitors, sotorasib and adagrasib, which specifically target the KRAS G12C mutation. This guide provides a comparative overview of the preclinical data for this compound against these established G12C inhibitors, offering researchers and drug development professionals a comprehensive look at their respective performance characteristics and the experimental methodologies used for their evaluation.
While a direct head-to-head comparison is nuanced by the different mutational targets (G12D vs. G12C), this guide aims to provide a clear, data-driven assessment of each inhibitor's potency, selectivity, and anti-tumor activity against its intended oncogenic driver.
Performance Data Summary
The following tables summarize the available preclinical data for this compound, sotorasib, and adagrasib, focusing on their biochemical and cellular potency, as well as their selectivity.
Table 1: Biochemical and Cellular Potency of KRAS Inhibitors
| Inhibitor | Target Mutation | Assay Type | Cell Line | Potency (IC50/Kd) |
| This compound (INCB159020) | KRAS G12D | SPR Binding (Kd) | - | 22 nM[1] |
| pERK Inhibition (IC50) | - | 33 nM[1] | ||
| Sotorasib (AMG-510) | KRAS G12C | Cell Viability (IC50) | NCI-H358 | ~6 nM[2] |
| Cell Viability (IC50) | MIA PaCa-2 | ~9 nM[2] | ||
| Cell Viability (IC50) | NCI-H23 | 690.4 nM[2][3] | ||
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (IC50, 2D) | Various G12C lines | 10 - 973 nM[4][5] |
| Cell Viability (IC50, 3D) | Various G12C lines | 0.2 - 1042 nM[4][5] |
Table 2: Selectivity Profile of KRAS Inhibitors
| Inhibitor | Target | Selectivity vs. Wild-Type (WT) KRAS | Notes |
| This compound (INCB159020) | KRAS G12D | ~50-fold (binding)[1] | Also shows 80-fold selectivity in pERK inhibition and 28-fold in viability assays against a WT cell line[1]. |
| Sotorasib (AMG-510) | KRAS G12C | High | Irreversibly and selectively binds to the cysteine residue in the G12C mutant, which is absent in WT KRAS[6]. |
| Adagrasib (MRTX849) | KRAS G12C | High | Covalently and irreversibly binds to the mutant cysteine 12, locking it in an inactive state[7][8]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of KRAS inhibitors.
Biochemical Assay: Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity between the KRAS protein and the inhibitor.
-
Immobilization: Recombinant KRAS protein (either G12D or G12C mutant) is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the KRAS inhibitor are flowed over the sensor chip.
-
Detection: The change in mass on the sensor surface due to the binding of the inhibitor is detected in real-time, providing association and dissociation rates.
-
Analysis: The binding affinity (Kd) is calculated from the kinetic data.
Cellular Assay: pERK Inhibition via Western Blot
This assay assesses the inhibitor's ability to block downstream signaling from mutant KRAS in cancer cells.
-
Cell Culture: Cancer cell lines harboring the relevant KRAS mutation (e.g., HPAC for G12D, NCI-H358 for G12C) are cultured to a suitable confluency.
-
Treatment: Cells are treated with varying concentrations of the KRAS inhibitor for a specified period.
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with corresponding secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal intensity is quantified.
-
Analysis: The ratio of p-ERK to total ERK is calculated and plotted against inhibitor concentration to determine the IC50 value.
In Vivo Assay: Mouse Xenograft Model for Anti-Tumor Efficacy
This assay evaluates the inhibitor's ability to suppress tumor growth in a living organism.
-
Cell Implantation: Human cancer cells with the target KRAS mutation are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups and administered the KRAS inhibitor (e.g., orally) at various doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting for pERK levels to confirm target engagement.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of KRAS inhibitor function and evaluation.
Caption: The KRAS signaling pathway and the point of intervention for KRAS inhibitors.
Caption: A generalized experimental workflow for the preclinical benchmarking of KRAS inhibitors.
References
- 1. INCB159020 | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sotorasib - Wikipedia [en.wikipedia.org]
- 7. onclive.com [onclive.com]
- 8. go.drugbank.com [go.drugbank.com]
Independent Validation of KRAS Inhibitor Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the KRAS oncogene, long considered "undruggable," represents a significant breakthrough in oncology. This guide provides an objective comparison of the preclinical findings for two pioneering KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), supported by experimental data from independent validation studies. While the user's query specified "KRAS inhibitor-23," no such inhibitor has been identified in the scientific literature. Therefore, this guide focuses on the well-characterized and clinically approved inhibitors sotorasib and adagrasib to provide a relevant and data-driven comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key preclinical quantitative data for sotorasib and adagrasib, offering a side-by-side comparison of their in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | KRAS Mutation | Sotorasib (AMG 510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Reference |
| MIA PaCa-2 | KRAS G12C | 10 - 973 (2D); 0.2 - 1042 (3D) | Not specified in direct comparison | [1] |
| H358 | KRAS G12C | ~10 | ~10 | [1] |
| H2122 | KRAS G12C | ~50 | ~20 | |
| SW1573 | KRAS G12C | ~20 | ~30 | |
| H1792 | KRAS G12C | ~100 | ~50 | |
| H23 | KRAS G12C | >1000 | ~100 | |
| A549 | KRAS G12S | >10000 | >10000 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 Xenograft | Pancreatic | Adagrasib | Dose-dependent tumor regression | [1] |
| H358 Xenograft | Lung | Adagrasib | Dose-dependent tumor regression | [1] |
| LU99 Xenograft | Lung | Adagrasib (100 mg/kg) | Significant increase in survival | [2] |
| H23 Xenograft | Lung | Adagrasib (100 mg/kg) | Significant inhibition of brain tumor growth | [2] |
| LU65 Xenograft | Lung | Adagrasib (100 mg/kg) | Significant inhibition of brain tumor growth | [2] |
| Patient-Derived Xenografts (KRAS G12C) | Various | Sotorasib | Tumor regression in 8 of 10 mice | [3] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of preclinical findings. Below are outlines of key experimental protocols used in the evaluation of KRAS inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Cancer cell lines with known KRAS mutations are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS inhibitor (e.g., sotorasib or adagrasib) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading: The CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are calculated using non-linear regression analysis.
Western Blot for pERK Inhibition
-
Cell Treatment and Lysis: Cells are treated with the KRAS inhibitor for a defined period (e.g., 2, 6, 24 hours). After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[4][5]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The KRAS inhibitor is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.[6][7]
Mandatory Visualization
The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for evaluating KRAS inhibitors.
Caption: The KRAS signaling pathway, illustrating the mechanism of action of KRAS G12C inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of KRAS inhibitors.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
A Comparative Analysis of Mutant-Selective KRAS Inhibitors and Pan-RAS Inhibitors in Oncology Research
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance, mechanisms, and clinical data of mutant-selective KRAS inhibitors and broader-acting pan-RAS inhibitors, supported by experimental data and methodologies.
The RAS family of small GTPases, particularly KRAS, are among the most frequently mutated oncogenes in human cancers, making them a critical target for therapeutic development.[1][2] For decades, RAS proteins were considered "undruggable" due to the technical challenges in developing effective inhibitors.[1][3] However, recent breakthroughs have led to the development of two main classes of inhibitors: those that target specific KRAS mutations, most notably KRAS G12C, and pan-RAS inhibitors that target multiple RAS isoforms regardless of their mutational status.[2][4] This guide offers a comparative analysis of these two approaches.
Mechanism of Action: A Tale of Two Strategies
Mutant-selective KRAS inhibitors, such as sotorasib and adagrasib, are designed to specifically target the KRAS G12C mutation.[5] These inhibitors work by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[5][6] This specificity for the G12C mutant minimizes off-target effects on wild-type KRAS and other RAS isoforms, potentially leading to a better safety profile.[5]
In contrast, pan-RAS inhibitors are designed to inhibit all RAS isoforms (KRAS, HRAS, and NRAS) irrespective of their mutational status.[1][7] These inhibitors can act through various mechanisms. For example, some pan-RAS inhibitors like ADT-007 bind to nucleotide-free RAS, preventing its activation by GTP.[1][8] Others, such as RMC-6236, are RAS(ON) inhibitors that form a tri-complex with the active, GTP-bound RAS and cyclophilin A, leading to the inhibition of downstream signaling.[9][10] The broader activity of pan-RAS inhibitors offers the potential to overcome resistance mechanisms seen with mutant-selective inhibitors, such as the activation of other RAS isoforms.[1]
Preclinical and Clinical Efficacy: A Comparative Overview
The development of KRAS G12C inhibitors has marked a significant milestone in cancer therapy, with sotorasib and adagrasib receiving FDA approval for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).[2][11] Clinical trials have demonstrated notable efficacy in this patient population.[11][12] However, their efficacy in other tumor types, such as colorectal cancer (CRC), has been more modest when used as monotherapy.[12][13]
Pan-RAS inhibitors are in earlier stages of clinical development but have shown promising preclinical and early clinical activity across a broader range of RAS-mutant tumors.[14][15] For instance, the pan-RAS inhibitor RMC-6236 has demonstrated clinical activity in patients with pancreatic ductal adenocarcinoma (PDAC), a cancer type with a high prevalence of various KRAS mutations beyond G12C.[14][16] Preclinical studies with pan-RAS inhibitors like ADT-007 and BI-2493 have also shown potent tumor growth inhibition in various cancer models.[8][15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of representative KRAS G12C and pan-RAS inhibitors.
Table 1: In Vitro Potency of Selected RAS Inhibitors
| Inhibitor | Class | Cell Line | KRAS Mutation | IC50 (nM) |
| Sotorasib (AMG-510) | KRAS G12C | MIA PaCa-2 | G12C | Not specified in provided context |
| Adagrasib (MRTX849) | KRAS G12C | MIA PaCa-2 | G12C | Not specified in provided context |
| ADT-007 | Pan-RAS | DLD-1 | G13D | 10.1[17] |
| ADT-007 | Pan-RAS | HCT-116 | G13D | 4.7[17] |
| BI-2865 | Pan-KRAS | Multiple | Various | Not specified in provided context |
| RMC-6236 | Pan-RAS | Multiple | Various | Not specified in provided context |
Table 2: Clinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
| Inhibitor | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreak 100 | 37.1%[11] | 6.8 months[11] | 12.5 months[11] |
| Adagrasib | KRYSTAL-1 | 42.9%[11] | 6.5 months[11] | 12.6 months[11] |
Table 3: Early Clinical Data for the Pan-RAS Inhibitor RMC-6236 in Pancreatic Cancer
| Patient Population | Objective Response Rate (ORR) |
| Second-line treatment (n=42) | 29%[16] |
| KRAS G12X mutation, second-line at 300mg | 36%[14] |
| Third-line and beyond | 27%[14] |
Toxicity and Safety Profiles
The targeted nature of KRAS G12C inhibitors generally leads to a manageable safety profile. Common adverse events include diarrhea, nausea, and fatigue.[14] Pan-RAS inhibitors, due to their broader mechanism of action, were initially anticipated to have higher toxicity.[1] However, early clinical data for RMC-6236 in pancreatic cancer patients have shown a manageable safety profile, with the most common toxicities being rash, diarrhea, nausea, and stomatitis, most of which were low-grade.[14][18]
Experimental Protocols
The evaluation of KRAS and pan-RAS inhibitors involves a suite of standard preclinical assays to determine their potency, selectivity, and mechanism of action.
Cell Viability and Growth Inhibition Assays
Objective: To determine the concentration of the inhibitor required to inhibit the growth of cancer cells (IC50).
Methodology:
-
Cancer cell lines with known RAS mutations are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., from 0.1 nM to 10,000 nM) or a vehicle control (DMSO) for a period of 24 to 72 hours.[3][19]
-
Cell viability is assessed using a luminescence-based assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[17][20]
-
The luminescence signal is read using a microplate reader.
-
IC50 values are calculated by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[20]
RAS Activation Assays (RAS-RBD Pulldown)
Objective: To measure the levels of active, GTP-bound RAS in cells following inhibitor treatment.
Methodology:
-
Cells are treated with the inhibitor for a specified time.
-
In some experiments, cells are stimulated with a growth factor like EGF to induce RAS activation.[3][19]
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysates are incubated with a GST-fusion protein containing the RAS-binding domain (RBD) of an effector protein (e.g., RAF1), which specifically binds to GTP-bound RAS. The RBD is typically immobilized on glutathione-agarose beads.
-
The beads are washed to remove unbound proteins.
-
The pulled-down GTP-RAS is then eluted and analyzed by Western blotting using antibodies specific to pan-RAS or individual RAS isoforms (KRAS, HRAS, NRAS).[20]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental approaches, the following diagrams illustrate the RAS signaling pathway and a typical workflow for inhibitor evaluation.
Caption: The RAS signaling pathway and points of intervention for KRAS G12C and pan-RAS inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of RAS inhibitors.
Overcoming Resistance: A Key Advantage of Pan-RAS Inhibition
A significant challenge with targeted therapies, including KRAS G12C inhibitors, is the development of resistance.[2][7] Resistance to KRAS G12C inhibitors can arise from various mechanisms, including the acquisition of new RAS mutations or the activation of wild-type RAS isoforms through upstream signaling.[1][7] Pan-RAS inhibitors, by targeting all RAS isoforms, have the potential to overcome some of these resistance mechanisms.[1] For example, pan-RAS inhibitors can block signaling from both the primary mutant KRAS and any compensatory activation of wild-type NRAS or HRAS.[1]
Conclusion
Both mutant-selective KRAS inhibitors and pan-RAS inhibitors represent significant advances in the treatment of RAS-driven cancers. KRAS G12C inhibitors have demonstrated clear clinical benefit in specific patient populations and have paved the way for targeting other KRAS mutations. Pan-RAS inhibitors offer a broader therapeutic strategy with the potential to treat a wider range of RAS-mutant tumors and overcome resistance. The choice between these two approaches will likely depend on the specific tumor type, the mutational landscape of the individual patient's cancer, and the continued evolution of clinical data on the efficacy and safety of these promising new therapies. As research progresses, combination therapies involving both classes of inhibitors or their use with other anticancer agents may further enhance their therapeutic potential.[11][16]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer (21.03.2025) [di.aerzteblatt.de]
- 11. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ENA 2020: Inhibitor of KRAS gene mutation shows promise in lung, bowel and other solid tumours - ecancer [ecancer.org]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 16. onclive.com [onclive.com]
- 17. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. biorxiv.org [biorxiv.org]
- 20. biorxiv.org [biorxiv.org]
Orthogonal methods to validate KRAS inhibitor-23 activity
A Comprehensive Guide to Orthogonal Validation of KRAS Inhibitor Activity
The development of potent and selective KRAS inhibitors represents a significant breakthrough in oncology. Validating the activity of these inhibitors requires a multi-faceted approach, employing a suite of orthogonal methods to build a comprehensive understanding of their mechanism of action, from direct target engagement to cellular and in vivo efficacy. This guide provides an objective comparison of key validation methods, using the well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), as illustrative examples in place of the hypothetical "KRAS inhibitor-23."
Biochemical assays are fundamental in determining the direct interaction of an inhibitor with the purified KRAS protein. These assays provide quantitative measures of binding affinity and inhibitory activity, independent of cellular contexts.
Key Biochemical Validation Methods:
-
Competitive Binding Assays: These assays measure the affinity (dissociation constant, KD) of an inhibitor for the KRAS protein. In one format, a DNA-tagged KRAS protein is incubated with an immobilized ligand. The inhibitor is then added in increasing concentrations to compete for binding, and the amount of bound KRAS is quantified.[1]
-
Nucleotide Exchange Assays: These assays measure the inhibitor's ability to lock KRAS in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.[2] The activity is often measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or by monitoring changes in protein fluorescence.[2]
Comparative Biochemical Data:
| Assay Type | Inhibitor | Target | Result Type | Value |
| Competitive Binding | Sotorasib | KRAS G12C | KD | 220 nM |
| Competitive Binding | Adagrasib | KRAS G12C | KD | 9.59 nM |
| Nucleotide Exchange | Sotorasib | KRAS G12C | IC50 | 8.88 nM |
| Nucleotide Exchange | Sotorasib | KRAS (WT) | IC50 | >100 µM |
| Nucleotide Exchange | Adagrasib | KRAS G12C | IC50 | 5 nM |
Data sourced from multiple biochemical studies.[2][3]
Cell-Based Assays: Activity in a Biological Context
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a living cell and exert the desired downstream effects. These assays bridge the gap between biochemical potency and physiological function.
Key Cell-Based Validation Methods:
-
Target Engagement Assays: These assays confirm that the inhibitor binds to KRAS within intact cells. The NanoBRET™ Target Engagement assay is a common method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged KRAS protein by the inhibitor.[1][4][5]
-
Downstream Signaling Assays: Inhibition of KRAS should lead to a reduction in the phosphorylation of downstream signaling proteins in the MAPK pathway, such as MEK and ERK.[6] This is typically measured by Western blot or HTRF assays for phosphorylated ERK (p-ERK).[7][8]
-
Cell Viability and Proliferation Assays: These functional assays determine the ultimate effect of the inhibitor on cancer cell survival and growth. Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of viability.[7][9]
Comparative Cellular Data:
| Assay Type | Inhibitor | Cell Line | Result Type | Value (IC50) |
| p-ERK Inhibition | Sotorasib | MIA PaCa-2 | IC50 | ~1-10 nM |
| p-ERK Inhibition | Adagrasib | MIA PaCa-2 | IC50 | Single-digit nM |
| Cell Viability | Sotorasib | NCI-H358 | IC50 | ~6 nM |
| Cell Viability | Sotorasib | MIA PaCa-2 | IC50 | ~9 nM |
| Cell Viability | Adagrasib | NCI-H358 | IC50 | 10 - 973 nM (2D) |
| Cell Viability | Adagrasib | MIA PaCa-2 | IC50 | 10 - 973 nM (2D) |
Data compiled from various cellular studies.[7][8][9][10]
In Vivo Models: Efficacy in a Living Organism
In vivo studies using animal models, such as tumor xenografts in mice, are the final preclinical step to evaluate an inhibitor's efficacy, pharmacokinetics, and pharmacodynamics in a whole-organism context.
Key In Vivo Validation Methods:
-
Xenograft Models: Human cancer cell lines with the target KRAS mutation are implanted into immunocompromised mice.[11] The mice are then treated with the inhibitor, and tumor growth is monitored over time to assess anti-tumor efficacy.[11][12]
-
Genetically Engineered Mouse Models (GEMMs): These models have the KRAS mutation engineered into their genome, providing a more physiologically relevant context for studying tumor development and response to therapy.
-
Pharmacodynamic (PD) Biomarkers: Tumor biopsies from treated animals can be analyzed for target engagement and downstream signaling inhibition (e.g., p-ERK levels) to correlate with anti-tumor activity.
Comparative In Vivo Efficacy Data:
| Model Type | Inhibitor | Dosing | Outcome |
| Xenograft | Sotorasib | Orally, once daily | Capable of inducing tumor regression.[9] |
| Xenograft | Adagrasib | 100 mg/kg, twice daily for 21 days | Significant inhibition of brain tumor growth.[11] |
| Xenograft | Adagrasib | 30-100 mg/kg/day | Dose-dependent anti-tumor efficacy.[13] |
Visualizing the Validation Workflow and KRAS Signaling
Caption: Orthogonal workflow for validating KRAS inhibitor activity.
Caption: Simplified KRAS signaling pathway and inhibitor action.
Experimental Protocols
Biochemical Nucleotide Exchange Assay (HTRF)
-
Objective: To measure the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on purified KRAS G12C protein.
-
Methodology:
-
Purified, inactive (GDP-bound) KRAS G12C protein is incubated with varying concentrations of the test inhibitor.
-
A fluorescently labeled, non-hydrolyzable GTP analog (e.g., GTP-Eu) and an acceptor fluorophore (e.g., Labeled anti-GTP) are added to the reaction.
-
The reaction is incubated to allow for nucleotide exchange.
-
If the inhibitor is ineffective, GTP-Eu will bind to KRAS, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
The HTRF signal is read on a plate reader. The signal is inversely proportional to the inhibitor's activity.
-
IC50 values are calculated by plotting the signal against the inhibitor concentration.
-
Cellular p-ERK Western Blot Assay
-
Objective: To determine the concentration of inhibitor required to reduce the phosphorylation of ERK in KRAS G12C mutant cells.
-
Methodology:
-
KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the inhibitor for a specified time (e.g., 2-24 hours).
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
The membrane is then incubated with secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the IC50.[4]
-
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To measure the effect of the inhibitor on the viability of cancer cells.
-
Methodology:
-
Cells are seeded in 96-well plates at a low density.
-
The following day, cells are treated with a range of inhibitor concentrations.
-
Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).[7][9]
-
The CellTiter-Glo® reagent, which contains a substrate for luciferase, is added to each well.
-
The reagent lyses the cells, and in the presence of ATP, luciferase generates a luminescent signal that is proportional to the number of viable cells.
-
Luminescence is read on a plate reader.
-
IC50 values are determined by plotting luminescence against inhibitor concentration.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living animal model.
-
Methodology:
-
KRAS G12C mutant human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally or via injection, typically once or twice daily, for a set period (e.g., 21 days).[11]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the vehicle control group.[14]
-
References
- 1. NanoBRET® TE Intracellular RAS Assay [worldwide.promega.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of KRAS Inhibitor-23
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of KRAS inhibitor-23, a compound noted for being harmful if swallowed and highly toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for minimizing risks and complying with safety regulations.
Chemical and Physical Properties
A summary of the key properties of KRAS G12C inhibitor-23 is provided below. This information is essential for understanding the compound's hazard profile and handling requirements.
| Property | Value | Reference |
| Chemical Name | KRAS G12C inhibitor 23 | [1] |
| CAS Number | 2735721-00-1 | [1] |
| Molecular Formula | C32H36ClFN2O5 | [1] |
| Molecular Weight | 553.63 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. | [1] |
Disposal Procedures
The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should it be discarded in regular trash or poured down the drain.[2][3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use only approved, chemical-resistant containers for waste collection. Ensure the containers are in good condition and have secure, tightly fitting lids.
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "KRAS G12C inhibitor-23"
-
Relevant hazard pictograms (e.g., harmful, environmental hazard)[6]
-
The date of waste accumulation.
-
Contact information for the responsible researcher or lab.
-
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
An "empty" container that held this compound is still considered hazardous waste.
-
To decontaminate an empty container, it must be triple-rinsed with a suitable solvent that can dissolve the compound.[2][4]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[2][4]
-
Once triple-rinsed, deface or remove the original label from the container before disposing of it as regular, non-hazardous waste.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the collected this compound waste.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. KRAS G12C inhibitor 23|2735721-00-1|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
